YCT529
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2863670-66-8 |
|---|---|
分子式 |
C29H25NO3 |
分子量 |
435.5 g/mol |
IUPAC名 |
4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C29H25NO3/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32/h4-17,30H,1-3H3,(H,31,32) |
InChIキー |
QLXSCDXZOYRDAX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
YCT529: A Technical Overview of its Mechanism of Action in Spermatogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is an investigational, first-in-class, non-hormonal oral male contraceptive agent[1][2]. It is designed to reversibly inhibit sperm production by selectively targeting a key molecular pathway essential for spermatogenesis[2][3][4]. Genetic studies have validated that deficiency in the retinoic acid receptor alpha (RARα) leads to male infertility without other significant physiological effects, highlighting it as a promising target for male contraception[5][6][7]. This compound was developed as a potent and selective antagonist of RARα[5][8]. Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy and excellent reversibility, with no observed adverse side effects[1][9][10]. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical data and experimental methodologies.
The Retinoid Signaling Pathway in Spermatogenesis
Spermatogenesis, the process of sperm production, is critically dependent on vitamin A and its active metabolite, retinoic acid (RA)[10][11]. The signaling pathway mediated by RA is indispensable for the proliferation and differentiation of spermatogonia, meiosis, and the subsequent maturation of sperm cells (spermiogenesis)[6][12].
The key steps in this pathway are:
-
RA Synthesis : Vitamin A (retinol) is taken up by Sertoli cells in the testes and converted into retinoic acid[12][13].
-
Receptor Binding : RA diffuses to germ cells and binds to nuclear receptors known as Retinoic Acid Receptors (RARs)[11][14]. There are three main subtypes: RARα, RARβ, and RARγ[15].
-
Gene Transcription : The RA-RAR complex binds to specific DNA sequences, known as Retinoic Acid Response Elements (RAREs), in the promoter regions of target genes. This action regulates the transcription of genes essential for spermatogenesis, such as Stra8 (Stimulated by Retinoic Acid 8) and Kit, which are crucial for meiotic initiation and spermatogonial differentiation[12][13].
RARα, in particular, has been identified as a master regulator in this process. Genetic knockout of the Rara gene in mice results in a phenotype that closely resembles vitamin A deficiency, characterized by male sterility due to arrested spermatogenesis[6][9][16]. This includes failures in spermatid alignment, improper cellular associations within the seminiferous tubules, and an overall breakdown of the synchronous progression of spermatogenesis[16][17].
This compound: Mechanism of Action
This compound functions as a competitive antagonist of Retinoic Acid Receptor alpha (RARα)[2][18]. By selectively binding to and inhibiting RARα, this compound directly blocks the downstream signaling cascade initiated by retinoic acid[2][14].
The mechanism involves:
-
Competitive Inhibition : this compound occupies the ligand-binding pocket of the RARα receptor, preventing retinoic acid from binding and activating it[14].
-
Transcriptional Repression : The inhibition of RARα activation prevents the transcription of essential genes required for the progression of spermatogenesis[17].
-
Disruption of Spermatogenesis : This targeted blockade leads to a halt in sperm cell production and maturation, resulting in a temporary and reversible state of infertility[2][5].
Because this compound is highly selective for RARα, it avoids interfering with the functions of RARβ and RARγ, which are involved in other physiological processes. This specificity is believed to contribute to its favorable safety profile observed in preclinical studies[11][15][19].
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data regarding its potency, pharmacokinetics, efficacy, and reversibility.
Table 1: Pharmacokinetic and In Vitro Properties of this compound
| Parameter | Species / System | Value | Reference(s) |
| IC₅₀ (vs. RARα) | In Vitro | 6.8 nM | [15][20] |
| Selectivity | In Vitro | ~500x more potent for RARα than RARβ/γ | [11] |
| Peak Plasma Level (Cₘₐₓ) | CD-1 Mice (10 mg/kg oral) | 907 ng/mL (2 µM) | [20] |
| Time to Peak (Tₘₐₓ) | CD-1 Mice (10 mg/kg oral) | 30 minutes | [20] |
| Systemic Half-Life (t½) | CD-1 Mice | 6.1 hours | [20] |
| Metabolic Stability (t½) | Human Liver Microsomes | 9.5 hours | [20] |
| Metabolic Stability (t½) | NHP Liver Microsomes | 23.1 hours | [20] |
| Metabolic Stability (t½) | Hepatocytes (Mouse, Human, NHP) | 3.2 - 8.7 hours | [20] |
| hERG Inhibition | In Vitro | No inhibition | [20] |
| Cytotoxicity | HepG2 & Lung Fibroblasts | No cytotoxicity observed | [20] |
Table 2: Preclinical Efficacy and Reversibility of this compound
| Species | Dosing Regimen | Time to Infertility / Effect | Contraceptive Efficacy | Time to Full Reversibility | Reference(s) |
| Mouse | 10 mg/kg/day (oral) for 4 weeks | 4 weeks | 99% pregnancy prevention | 6 weeks post-treatment | [1][4][9][15] |
| Non-Human Primate | 2.5 - 5 mg/kg/day (oral) | 2 weeks (sperm count reduction) | Significant sperm production inhibition | 10 - 15 weeks post-treatment | [1][9][15][20] |
Key Experimental Methodologies
Detailed protocols are crucial for the evaluation of contraceptive agents. The following sections outline the methodologies used in the preclinical assessment of this compound.
In Vivo Efficacy and Reversibility in Mice
-
Animal Model : Sexually mature male CD-1 mice were used[20].
-
Drug Administration : this compound was administered orally via gavage once daily at a dose of 10 mg/kg[4][15]. A control group received a vehicle solution.
-
Mating Trial : After a 4-week dosing period, each male mouse was co-housed with two untreated, sexually mature female mice for a specified period. The females were subsequently monitored for pregnancy and litter outcomes[7][9]. Efficacy was calculated as the percentage reduction in pregnancies compared to the control group.
-
Reversibility Study : Following the cessation of drug treatment, the male mice were allowed a recovery period. Mating trials were re-initiated at various time points (e.g., 6 weeks post-treatment) to determine the return of fertility[9][21].
-
Histological Analysis : Testes and epididymides were collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the effects on seminiferous tubule morphology and the presence of various stages of germ cells[21].
Sperm Count and Safety Assessment in Non-Human Primates
-
Animal Model : Adult male cynomolgus macaques were used[15].
-
Drug Administration : this compound was administered orally once daily at doses of 2.5 mg/kg or 5 mg/kg[15][20].
-
Spermatogenesis Assessment : Semen samples were collected periodically (e.g., weekly) via electroejaculation. Sperm count, motility, and morphology were analyzed to determine the effect on sperm production[10][20].
-
Reversibility : After the treatment period, drug administration was stopped, and semen analysis continued until sperm counts returned to baseline levels[9][15].
-
Safety Monitoring : Blood samples were collected regularly to monitor hematology, clinical chemistry, and key hormone levels (Testosterone, FSH, Inhibin B) to assess for systemic toxicity or hormonal disruption[15][19].
Conclusion
This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its mechanism of action, centered on the selective antagonism of the Retinoic Acid Receptor alpha, is rooted in a well-validated biological pathway critical for spermatogenesis. Preclinical data from rodent and primate models strongly support its potential as a highly effective and fully reversible oral contraceptive. The favorable pharmacokinetic and safety profiles further underscore its suitability for clinical development. Ongoing Phase I/II clinical trials will be crucial in translating these promising preclinical findings into a safe and effective contraceptive option for men[1][2][20].
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prameyanews.com [prameyanews.com]
- 4. YCT-529: A Game-Changer in Hormone-Free Male Contraception | medtigo [medtigo.com]
- 5. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of retinoic acid receptor alpha in the germline is essential for proper cellular association and spermiogenesis during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 11. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 12. researchgate.net [researchgate.net]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. How does YCT-529 block sperm production? | Ubie Doctor's Note [ubiehealth.com]
- 15. Oral Male Contraceptive Shows Promise | Conexiant [conexiant.com]
- 16. Retinoic Acid Receptor α Is Required for Synchronization of Spermatogenic Cycles and Its Absence Results in Progressive Breakdown of the Spermatogenic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sciencealert.com [sciencealert.com]
- 20. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 21. researchgate.net [researchgate.net]
The Triumvirate of Fertility: A Technical Guide to the Role of Retinoic Acid Receptor Alpha in Spermatogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid (RA), the active metabolite of vitamin A, is an indispensable signaling molecule for male fertility. Its actions are primarily mediated by the nuclear retinoic acid receptor alpha (RARα), a ligand-dependent transcription factor that governs the intricate and highly organized process of spermatogenesis. Disruption of RARα signaling, either through genetic ablation or pharmacological antagonism, leads to a phenotype closely resembling vitamin A deficiency, characterized by severe testicular degeneration and complete male sterility.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of RARα in male reproduction, detailing its cell-specific functions within the testis, the quantitative effects of its disruption, and the key experimental protocols used in its study. The evidence delineates RARα as a master regulator, acting through a triumvirate of testicular cells—Sertoli, germ, and Leydig cells—to ensure the successful production of viable spermatozoa. This central role positions RARα as a critical target for both understanding male infertility and developing novel non-hormonal male contraceptives.
The RARα Signaling Pathway: Mechanism of Action
Retinoic acid signaling is a canonical nuclear receptor pathway. RA is synthesized locally within the seminiferous epithelium from serum retinol. It then diffuses into the nucleus and binds to RARα. This binding event induces a conformational change in the receptor, causing the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated RARα forms a heterodimer with a Retinoid X Receptor (RXR). This RARα/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby activating their transcription. This transcriptional control is the fundamental mechanism by which RARα directs the complex cellular processes of spermatogenesis.
References
The Molecular Target of YCT529 in the Testes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a promising, first-in-class, non-hormonal male contraceptive candidate that has demonstrated high efficacy and reversibility in preclinical studies.[1][2][3][4] This technical guide provides an in-depth overview of the molecular target of this compound in the testes, its mechanism of action, and a summary of key preclinical and clinical data. Detailed experimental protocols and visualizations are included to support further research and development in the field of male contraception.
The Molecular Target: Retinoic Acid Receptor Alpha (RAR-α)
The designated molecular target of this compound in the testes is the Retinoic Acid Receptor Alpha (RAR-α) .[5] RAR-α is a nuclear hormone receptor that plays a pivotal role in the regulation of spermatogenesis, the process of sperm production. It is a ligand-inducible transcription factor that, upon binding to its natural ligand, all-trans retinoic acid (a metabolite of vitamin A), modulates the expression of genes essential for germ cell differentiation and maturation.
Genetic knockout studies in mice have validated RAR-α as a viable contraceptive target. Mice lacking the gene for RAR-α are sterile due to a halt in spermatogenesis, yet they exhibit no other significant health issues. This specific role in sperm production makes RAR-α an attractive target for a non-hormonal approach to male contraception, aiming to avoid the systemic side effects associated with hormonal methods.
This compound functions as a potent and selective antagonist of RAR-α. By competitively binding to the ligand-binding pocket of RAR-α, this compound prevents the natural binding of retinoic acid. This inhibition disrupts the downstream signaling cascade necessary for spermatogenesis, leading to a reversible cessation of sperm production.
Quantitative Data
In Vitro Selectivity and Potency
This compound exhibits high selectivity for RAR-α over the other two retinoic acid receptor isoforms, RAR-β and RAR-γ. This selectivity is crucial for minimizing off-target effects.
| Receptor Isoform | IC50 (nM) | Activity |
| RAR-α | 6.8 | Antagonist |
| RAR-β | > 3300 | No Activity |
| RAR-γ | > 3300 | No Activity |
Table 1: In Vitro selectivity of this compound for RAR isoforms. The IC50 value represents the concentration of this compound required to inhibit 50% of the receptor's activity. Data from in vitro assays.
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in mice and non-human primates to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Species | Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |
| Mouse (CD-1) | 10 mg/kg (oral) | 907 | 0.5 | 6.1 |
| Non-human Primate | 1, 5, 10 mg/kg (oral) | Dose-proportional exposure | - | Clearance within 48-96h |
Table 2: Summary of preclinical pharmacokinetic parameters of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Preclinical Efficacy
The contraceptive efficacy of this compound has been demonstrated in mouse mating studies and by assessing sperm parameters in non-human primates.
| Species | Dosing Regimen | Efficacy/Effect | Reversibility |
| Mouse | 10 mg/kg/day for 4 weeks | 99% prevention of pregnancy | Fertility restored within 6 weeks post-treatment |
| Non-human Primate | 2.5 and 5 mg/kg/day | Significant reduction in sperm count | Sperm count recovered within 10-15 weeks post-treatment |
Table 3: Preclinical efficacy of this compound in animal models.
Phase 1a Clinical Trial Data
A first-in-human Phase 1a clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy male volunteers.
| Parameter | Doses Administered | Observations |
| Safety and Tolerability | 10, 30, 90, and 180 mg (single oral doses) | Well-tolerated with no serious adverse events reported. No significant effects on heart rate, hormone levels (FSH, LH, testosterone), sexual desire, or mood. |
| Pharmacokinetics | 10, 30, 90, and 180 mg (single oral doses) | Dose-proportional exposure observed. No significant food effect on pharmacokinetics. |
Table 4: Summary of Phase 1a clinical trial findings for this compound.
Signaling Pathway
This compound exerts its contraceptive effect by inhibiting the retinoic acid signaling pathway within the Sertoli cells and developing germ cells in the testes.
Experimental Protocols
LanthaScreen™ TR-FRET RAR-α Antagonist Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the potency of compounds as antagonists for RAR-α.
Materials:
-
LanthaScreen™ TR-FRET RAR-α Coactivator Assay Kit (containing RAR-α-LBD, Tb-anti-GST antibody, and a fluorescein-labeled coactivator peptide)
-
Test compound (this compound)
-
RAR-α agonist (e.g., all-trans retinoic acid)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Agonist Preparation: Prepare a solution of the RAR-α agonist at a concentration that yields approximately 80% of the maximum TR-FRET signal (EC80).
-
Assay Plate Setup:
-
Add the diluted this compound or control vehicle to the appropriate wells of the 384-well plate.
-
Add the EC80 concentration of the RAR-α agonist to all wells except the "no agonist" control wells.
-
Prepare a mixture of the fluorescein-coactivator peptide and terbium-anti-GST antibody in assay buffer.
-
Add the RAR-α-LBD to the wells.
-
Add the peptide/antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (terbium, donor) and 520 nm (fluorescein, acceptor) after a 340 nm excitation.
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mouse Mating and Fertility Study
This in vivo study assesses the contraceptive efficacy of this compound.
Animals:
-
Sexually mature male and female mice (e.g., CD-1 strain).
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dosing: Administer this compound or vehicle control orally to male mice daily for the specified duration (e.g., 4 weeks).
-
Mating: After the dosing period, pair each male with two virgin females for a set period (e.g., one week).
-
Pregnancy Monitoring: Separate the females and monitor for signs of pregnancy. The presence of a vaginal plug can be checked daily to confirm mating.
-
Data Collection: Record the number of pregnant females, the number of litters, and the number of pups per litter for both the treatment and control groups.
-
Reversibility Assessment: After a washout period following the last dose of this compound, re-pair the treated males with new virgin females and repeat the mating and pregnancy monitoring steps to assess the return of fertility.
Non-Human Primate Sperm Parameter Analysis
This study evaluates the effect of this compound on spermatogenesis in a primate model.
Animals:
-
Sexually mature male non-human primates (e.g., cynomolgus macaques).
Procedure:
-
Baseline Data Collection: Collect semen samples from each animal multiple times before the start of treatment to establish baseline sperm parameters. Semen is typically collected via electroejaculation.
-
Dosing: Administer this compound or vehicle control orally to the primates daily at the designated doses.
-
Semen Analysis: Collect semen samples at regular intervals during the treatment period (e.g., weekly). Analyze the samples for:
-
Sperm Count: Determine the concentration of sperm using a hemocytometer or an automated sperm analyzer.
-
Sperm Motility: Assess the percentage of motile sperm and their forward progression.
-
Sperm Morphology: Evaluate the percentage of sperm with normal morphology.
-
-
Reversibility Monitoring: Continue to collect and analyze semen samples after the cessation of treatment to monitor the recovery of sperm parameters to baseline levels.
-
Health Monitoring: Throughout the study, monitor the animals for any signs of toxicity or changes in general health.
Visualizations
Experimental Workflow
Conclusion
This compound represents a significant advancement in the development of non-hormonal male contraception. Its high potency and selectivity for RAR-α, coupled with demonstrated efficacy and reversibility in preclinical models and a favorable safety profile in early clinical trials, underscore its potential as a transformative family planning option. The detailed information provided in this guide is intended to facilitate further research and development efforts aimed at bringing this innovative contraceptive to the public.
References
YCT529: A Deep Dive into its Mechanism and Impact on Germ Cell Differentiation
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
YCT529 has emerged as a promising, first-in-class, non-hormonal male contraceptive agent. This potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα) presents a novel approach to reversibly inhibit spermatogenesis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action on germ cell differentiation, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction: The Unmet Need for Non-Hormonal Male Contraception
For decades, contraceptive options for men have been limited to condoms and vasectomy, highlighting a significant unmet need for reversible, non-hormonal alternatives. Hormonal approaches for male contraception have been investigated but are often associated with undesirable side effects such as mood changes, acne, and alterations in libido. This compound offers a paradigm shift by targeting a non-hormonal pathway crucial for sperm production.
This compound is an orally bioavailable small molecule that functions by selectively inhibiting RARα, a nuclear receptor essential for the differentiation of male germ cells. By blocking the action of retinoic acid, a metabolite of vitamin A, this compound effectively halts spermatogenesis, leading to a reversible state of infertility.[1][2] Preclinical studies in mice and non-human primates have demonstrated its high efficacy, reversibility, and favorable safety profile, paving the way for clinical investigation in humans.[3][4][5]
Mechanism of Action: Targeting the Retinoic Acid Signaling Pathway in Spermatogenesis
The process of spermatogenesis is critically dependent on retinoic acid signaling. Retinoic acid, the active form of vitamin A, binds to retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three subtypes of RARs: alpha (α), beta (β), and gamma (γ). Genetic knockout studies have revealed that RARα is indispensable for the transition of spermatogonia to spermatocytes and for the release of mature spermatids from the Sertoli cells.
This compound is a potent and selective antagonist of RARα. By competitively binding to the ligand-binding pocket of RARα, this compound prevents the binding of endogenous retinoic acid. This blockade inhibits the transcription of RARα-target genes that are essential for germ cell differentiation, ultimately leading to a disruption of spermatogenesis and a reduction in sperm production.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling Pathway of this compound in Germ Cell Differentiation.
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data supporting its potential as a male contraceptive. These findings are summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value | Species/System | Reference |
| RARα IC50 | 6.8 nM | Not Specified | |
| RARβ and RARγ Activity | No activity up to 3300 nM | Not Specified | |
| Metabolic Half-life (t½) | 9.5 h | Human Liver Microsomes | |
| Metabolic Half-life (t½) | 23.1 h | Non-human Primate Liver Microsomes | |
| Metabolic Half-life (t½) | 3.2 - 8.7 h | Mouse, Human, NHP Hepatocytes | |
| hERG Inhibition | No inhibition | In vitro assay | |
| Cytotoxicity | No cytotoxicity | HepG2 and Lung Fibroblasts |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Mouse (CD-1) | Non-human Primate (Cynomolgus) | Reference |
| Effective Oral Dose | 10 mg/kg/day | 2.5 - 5 mg/kg/day | , |
| Treatment Duration to Infertility | 4 weeks | 2 weeks | , |
| Contraceptive Efficacy | 99% pregnancy prevention | Significant sperm count reduction | , |
| Time to Fertility Reversal | 4 - 6 weeks post-cessation | 10 - 15 weeks post-cessation | , |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Peak Plasma Concentration (Cmax) | 907 ng/mL (2 µM) | Single oral dose of 10 mg/kg | |
| Time to Peak Concentration (Tmax) | 30 minutes | Single oral dose of 10 mg/kg | |
| Systemic Half-life (t½) | 6.1 h | Single oral dose of 10 mg/kg |
Experimental Protocols
This section outlines the methodologies employed in the key preclinical studies of this compound.
In Vitro Assays
-
RARα Binding Assay: The inhibitory activity of this compound on RARα was determined using a competitive binding assay. The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor, was calculated.
-
ADMET Assays:
-
Metabolic Stability: this compound was incubated with liver microsomes or hepatocytes from mice, non-human primates, and humans. The rate of disappearance of the compound over time was measured by LC-MS/MS to determine its metabolic half-life.
-
hERG Inhibition Assay: The potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity, was assessed using an in vitro patch-clamp assay.
-
Cytotoxicity Assays: The cytotoxicity of this compound was evaluated in HepG2 (human liver carcinoma) and lung fibroblast cell lines using standard cell viability assays.
-
In Vivo Studies
-
Animal Models:
-
Mice: Male CD-1 mice were used for efficacy, pharmacokinetic, and reversibility studies.
-
Non-human Primates: Male cynomolgus macaques were used to assess the effect of this compound on sperm production.
-
-
Efficacy and Reversibility Studies in Mice:
-
Male mice were orally administered this compound daily for a specified period (e.g., 4 weeks).
-
Following the treatment period, each male mouse was co-housed with two female mice for a mating trial.
-
The number of pregnancies was recorded to determine contraceptive efficacy.
-
After cessation of treatment, a washout period was allowed, followed by another mating trial to assess the reversibility of the contraceptive effect.
-
-
Spermatogenesis Analysis in Non-human Primates:
-
Male cynomolgus macaques received daily oral doses of this compound.
-
Semen samples were collected at regular intervals before, during, and after treatment.
-
Sperm count, motility, and morphology were analyzed to evaluate the impact on spermatogenesis.
-
Histopathological examination of testicular tissue was performed to assess changes in the seminiferous tubules.
-
-
Pharmacokinetic Studies in Mice:
-
Male mice were administered a single oral dose of this compound.
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of this compound were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and half-life were calculated.
-
Below is a diagram illustrating the experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow of this compound.
Clinical Development and Future Directions
Following the robust preclinical data, this compound has advanced into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy male volunteers. The successful completion of Phase 1a studies has paved the way for further clinical investigation in Phase 1b/2a trials.
The development of this compound represents a significant advancement in the field of contraception. Its novel, non-hormonal mechanism of action and promising preclinical profile suggest that it could become a valuable addition to the available contraceptive methods, offering men a safe, effective, and reversible option for family planning.
Conclusion
This compound is a potent and selective RARα antagonist that effectively and reversibly inhibits spermatogenesis by targeting a key step in germ cell differentiation. Extensive preclinical studies have demonstrated its high efficacy, favorable safety profile, and oral bioavailability. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for its ongoing clinical development. As this compound progresses through clinical trials, it holds the potential to address the long-standing need for a non-hormonal male contraceptive, thereby expanding contraceptive choices and promoting shared responsibility in family planning.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencealert.com [sciencealert.com]
The Structural Odyssey of YCT529 Analogs: A Deep Dive into RAR-α Antagonism for Male Contraception
For Immediate Release
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of YCT529 analogs, a promising new class of non-hormonal male contraceptives. This compound, a potent and selective retinoic acid receptor alpha (RAR-α) antagonist, has emerged as a frontrunner in the quest for a safe, effective, and reversible oral contraceptive for men. This document, intended for researchers, scientists, and drug development professionals, delves into the core medicinal chemistry principles guiding the development of these innovative compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Rationale for RAR-α Antagonism in Male Contraception
The quest for a non-hormonal male contraceptive has identified the retinoic acid receptor alpha (RAR-α) as a key molecular target. RAR-α, a nuclear receptor activated by retinoic acid (a metabolite of vitamin A), plays a pivotal role in spermatogenesis. Genetic knockout studies in mice have demonstrated that the absence of RAR-α leads to male sterility without other significant physiological effects, validating it as a promising target for male contraception.[1] this compound was developed as a selective RAR-α antagonist, building on the knowledge gained from earlier, less selective pan-RAR antagonists like BMS-189453.[2] This guide focuses on the SAR of analogs related to this compound, providing a comprehensive overview of the chemical modifications that influence potency and selectivity for RAR-α.
The Molecular Blueprint: Core Scaffold of this compound and its Analogs
Through extensive structure-activity relationship (SAR) analysis, this compound was identified as a lead compound. Its structure is characterized by three key moieties: a chromene hydrophobic ring, a pyrrole (B145914) linker, and a benzoic acid component.[2] this compound exhibits potent and selective antagonism of RARα with an IC50 of 6.8 nM and shows no activity against RARβ and RARγ at concentrations up to 3300 nM. The exploration of analogs has revealed that modifications to the chromene, toluene, and benzoic acid components generally lead to a decrease in activity, underscoring the critical nature of these structural features for potent and selective RAR-α antagonism.
Quantitative Structural Activity Relationship Data
The following tables summarize the in vitro potency and selectivity of a series of 26 retinoic acid antagonist analogs, including compounds with dihydronaphthalene, quinoline, and chromene cores. The data is extracted from a key study by Al Noman et al., which systematically explored the SAR of these compounds.[1]
Table 1: In Vitro Activity of Dihydronaphthalene Analogs [1]
| Compound | R | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) |
| 2a | H | 41 | >3300 | >3300 |
| 3 | F | 25 | >3300 | >3300 |
| 4 | Cl | 116 | >3300 | >3300 |
| 5 | Br | 58 | >3300 | >3300 |
| 6 | OMe | 33 | >3300 | >3300 |
Table 2: In Vitro Activity of Analogs with Modified Linker/Acid Moieties [1]
| Compound | Structure Modification | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) |
| 7 | 4-methylamino acid | >3300 | >3300 | >3300 |
| 8 | 4-methylamino acid | >3300 | >3300 | >3300 |
Table 3: In Vitro Activity of Quinoline Analogs [1]
| Compound | R | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) |
| 19 | H | >3300 | 118 | 728 |
| 20 | Me | >3300 | 21 | 129 |
Table 4: In Vitro Activity of Chromene Analogs (this compound Series) [1]
| Compound | R | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) |
| 21 | H | 6.8 | >3300 | >3300 |
| 22 | F | 21 | >3300 | >3300 |
| 23 | Cl | 29 | >3300 | >3300 |
| 24 | Br | 25 | >3300 | >3300 |
| 25 | OMe | 13 | >3300 | >3300 |
| 26 | Me | 8.3 | >3300 | >3300 |
Experimental Protocols
RAR-α Competitive Binding Assay (Radioligand)
This protocol outlines a standard procedure for determining the binding affinity of test compounds to the human RAR-α ligand-binding domain (LBD).
Materials:
-
Human recombinant RAR-α-LBD (expressed in insect cells)
-
[³H]9-cis-Retinoic acid (Radioligand)
-
Anti-GST antibody
-
Binding Buffer: Modified Tris-HCl buffer, pH 7.4
-
Wash Buffer: Ice-cold PBS
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of diluted RAR-α-LBD preparation (e.g., 0.025 µg).
-
50 µL of test compound at various concentrations or vehicle control.
-
50 µL of [³H]9-cis-Retinoic acid (e.g., 3 nM final concentration).
-
For non-specific binding control wells, add an excess of unlabeled 9-cis-retinoic acid (e.g., 1 µM).
-
-
Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% PEI.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
RAR-α Transcriptional Activation Assay (Cell-Based)
This protocol describes a cell-based reporter assay to measure the antagonist activity of test compounds on RAR-α-mediated gene transcription.
Materials:
-
HEK293T cells stably co-transfected with a GAL4-RAR-α-LBD expression vector and a UAS-luciferase reporter vector.
-
Cell Culture Medium: DMEM with 10% FBS, penicillin/streptomycin.
-
Assay Medium: DMEM with 0.5% charcoal-stripped FBS.
-
All-trans-retinoic acid (ATRA) as the agonist.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293T cells in a 96-well plate at a density of 10,000 cells per well in assay medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (antagonists) in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation: Add ATRA to all wells (except for the vehicle control) at a final concentration corresponding to its EC50 (e.g., 1 nM).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with ATRA only). Plot the normalized activity against the concentration of the antagonist to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: RAR-α signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the SAR study of this compound analogs.
Conclusion and Future Directions
The structural activity relationship studies of this compound and its analogs have provided invaluable insights into the molecular requirements for potent and selective RAR-α antagonism. The chromene-based scaffold has proven to be a highly effective starting point, with specific substitutions on the hydrophobic ring system being critical for maintaining high affinity. The data presented in this guide highlights the progress made in optimizing this novel class of non-hormonal male contraceptives. Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds to identify a clinical candidate with an optimal balance of efficacy, safety, and reversibility. The ongoing clinical trials of this compound will be instrumental in determining the viability of this approach for human male contraception.
References
- 1. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of YCT529 Binding to Retinoic Acid Receptor-α (RAR-α): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a novel, potent, and selective antagonist of the Retinoic Acid Receptor-α (RAR-α), a key nuclear receptor involved in the regulation of spermatogenesis.[1][2] As a non-hormonal approach to male contraception, a thorough understanding of its in vitro binding characteristics to its target protein, RAR-α, is paramount for its continued development and optimization. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key binding data and detailing the experimental methodologies used to assess its interaction with RAR-α.
This compound: Mechanism of Action
This compound functions by directly competing with the natural ligand, all-trans retinoic acid (ATRA), for binding to the ligand-binding domain (LBD) of RAR-α.[1] Upon binding, this compound induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcriptional activation of RAR-α target genes. This selective antagonism of RAR-α signaling in the testes leads to a reversible disruption of spermatogenesis.[1][2]
Quantitative Binding Data
The in vitro binding and functional antagonism of this compound against RAR isoforms have been primarily characterized using cell-based transactivation assays. The following table summarizes the key inhibitory concentration (IC50) value for this compound against RAR-α and its selectivity over other RAR isoforms.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. RAR-β | Selectivity vs. RAR-γ | Reference |
| This compound | RAR-α | Transactivation Assay | 6.8 | >544-fold | >544-fold | |
| RAR-β | Transactivation Assay | >3700 | ||||
| RAR-γ | Transactivation Assay | >3700 |
Note: Direct binding affinity (Kd) and thermodynamic data from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the this compound-RAR-α interaction are not publicly available at the time of this publication. The provided IC50 value represents the concentration of this compound required to inhibit 50% of the RAR-α-mediated transcriptional activation in a cellular context.
Experimental Protocols
Detailed below are the methodologies for the key experiments used to characterize the in vitro binding of this compound to RAR-α.
RAR-α Transactivation Assay
This cell-based assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RAR-α in response to its natural ligand, all-trans retinoic acid (ATRA).
a. Principle: A reporter gene, under the control of a promoter containing retinoic acid response elements (RAREs), is introduced into a suitable mammalian cell line that expresses RAR-α. In the presence of an agonist like ATRA, RAR-α binds to the RAREs and drives the expression of the reporter gene. An antagonist, such as this compound, will compete with ATRA for binding to RAR-α and inhibit the expression of the reporter gene in a dose-dependent manner.
b. Experimental Workflow:
References
- 1. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PMC [pmc.ncbi.nlm.nih.gov]
YCT529: A Deep Dive into its Impact on the Vitamin A Signaling Pathway for Non-Hormonal Male Contraception
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YCT529 is a promising, first-in-class, orally bioavailable, non-hormonal male contraceptive agent that has demonstrated high efficacy and reversibility in preclinical models. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted disruption of the vitamin A signaling pathway, a critical cascade for spermatogenesis. We present a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in reproductive biology and drug development.
Introduction: The Unmet Need for Male Contraception
For decades, the burden of contraception has disproportionately fallen on women. The available options for men are limited to condoms and vasectomy, highlighting a significant unmet need for reversible, non-hormonal male contraceptives. This compound emerges as a compelling candidate by targeting a well-validated biological pathway essential for male fertility: the vitamin A signaling cascade.
The Vitamin A Signaling Pathway in Spermatogenesis
Vitamin A and its active metabolite, all-trans-retinoic acid (ATRA), are indispensable for the initiation and maintenance of spermatogenesis. The signaling cascade is tightly regulated and crucial for germ cell differentiation and maturation.
Caption: The Vitamin A signaling pathway is crucial for sperm production.
This compound: Mechanism of Action
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), one of the three main subtypes of retinoic acid receptors. By competitively binding to RARα, this compound prevents the binding of endogenous ATRA, thereby inhibiting the downstream gene transcription necessary for spermatogenesis. This targeted approach avoids interference with other RAR subtypes that are important for other physiological functions, thus minimizing potential side effects.
Caption: this compound competitively inhibits ATRA binding to RARα.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | RARα | 6.8 nM | [1] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Species | Dosing Regimen | Efficacy | Reversibility | Reference |
| Mouse | Oral, daily | 99% prevention of pregnancy | Full fertility restored in 4-6 weeks | [2][3] |
| Non-human primate | Oral, daily | Significant decrease in sperm count within 2 weeks | Fertility restored after cessation of treatment | [2][4] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Parameter | Value | Reference |
| Human Liver Microsomes | t½ | 9.5 hours | [5] |
| Non-human Primate Liver Microsomes | t½ | 23.1 hours | [5] |
| Mouse Hepatocytes | t½ | 3.2 - 8.7 hours | [5] |
| Human Hepatocytes | t½ | 3.2 - 8.7 hours | [5] |
| Non-human Primate Hepatocytes | t½ | 3.2 - 8.7 hours | [5] |
| Male CD-1 Mice (10 mg/kg, single oral dose) | Peak Plasma Level | 907 ng/mL (2 µM) | [5] |
| Male CD-1 Mice | Systemic Half-life | 6.1 hours | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
RARα Transactivation Assay (Antagonist Mode)
This assay is crucial for determining the inhibitory activity of this compound on RARα-mediated gene transcription.
Objective: To quantify the ability of this compound to inhibit the transcriptional activation induced by ATRA at the RARα receptor.
Materials:
-
HeLa cells
-
Expression vectors for human RARα
-
A reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT)
-
A control plasmid for transfection normalization (e.g., expressing β-galactosidase)
-
Cell culture medium and reagents
-
Transfection reagent
-
ATRA and this compound
-
Lysis buffer and substrate for the reporter gene assay
Procedure:
-
Cell Culture and Transfection: HeLa cells are cultured to an appropriate confluency and then co-transfected with the RARα expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection incubation period, the cells are treated with a constant, sub-maximal concentration of ATRA in the presence of varying concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase) is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is normalized to the control enzyme activity to account for variations in transfection efficiency. The IC50 value for this compound is then calculated by plotting the percentage of inhibition of ATRA-induced activity against the log concentration of this compound.
Caption: Workflow for determining the antagonist activity of this compound.
In Vivo Efficacy Study in Mice
This study design is fundamental for assessing the contraceptive efficacy and reversibility of this compound in a mammalian model.
Objective: To determine the effectiveness of orally administered this compound in preventing pregnancy in female mice mated with treated males and to evaluate the reversibility of the contraceptive effect.
Materials:
-
Sexually mature male and female mice (e.g., CD-1 strain)
-
This compound formulated for oral gavage
-
Vehicle control
-
Caging and husbandry supplies
-
Mating cages
Procedure:
-
Acclimatization and Grouping: Male mice are acclimatized and randomly assigned to a treatment group (this compound) and a control group (vehicle).
-
Dosing: The treatment group receives a daily oral dose of this compound for a specified period (e.g., 4 weeks). The control group receives the vehicle.
-
Mating Trials: Following the dosing period, each male mouse is co-housed with one or more sexually mature female mice. Mating is confirmed by the presence of a vaginal plug.
-
Pregnancy Assessment: Female mice are monitored for signs of pregnancy, and the number of pregnancies and litter sizes are recorded.
-
Reversibility Study: After the mating trials, the administration of this compound is discontinued. The male mice are then subjected to subsequent mating trials at various time points (e.g., 2, 4, 6 weeks post-treatment) to assess the return of fertility.
-
Data Analysis: The pregnancy rate in the treatment group is compared to the control group to determine the contraceptive efficacy. The time to restoration of fertility is determined in the reversibility phase.
Pharmacokinetic (PK) Study in Mice
PK studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
Male mice
-
This compound formulated for oral administration
-
Blood collection supplies (e.g., capillaries, anticoagulant tubes)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: A cohort of mice receives a single oral dose of this compound.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, blood samples are collected from a subset of mice.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), using non-compartmental analysis.
Clinical Development
Following promising preclinical results, this compound has advanced to human clinical trials. A Phase 1a safety study was successfully completed in June 2024, and a Phase 1b/2a clinical trial is currently underway to evaluate the safety, tolerability, and effects on sperm count of multiple ascending doses of this once-daily oral pill.[2]
Conclusion
This compound represents a significant advancement in the field of male contraception. Its novel, non-hormonal mechanism of action, targeting the RARα receptor within the well-defined vitamin A signaling pathway, offers a promising approach to reversible male fertility control. The robust preclinical data, demonstrating high efficacy and a favorable safety profile, have paved the way for ongoing clinical evaluation. This technical guide provides a foundational resource for the scientific community to understand and further investigate the potential of this compound as a transformative option for family planning.
References
Methodological & Application
YCT529 In Vivo Experimental Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a novel, orally active, non-hormonal male contraceptive agent that acts as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a crucial nuclear receptor in the vitamin A signaling pathway, essential for spermatogenesis. By selectively inhibiting RAR-α, this compound disrupts the development and maturation of sperm cells, leading to temporary and reversible infertility.[2][3] Preclinical studies in mice and non-human primates have demonstrated high contraceptive efficacy and a favorable safety profile, paving the way for clinical development.[4][5] This document provides detailed application notes and protocols for the in vivo evaluation of this compound.
Mechanism of Action
This compound's mechanism of action is centered on the competitive inhibition of the retinoic acid receptor alpha (RAR-α). This receptor is highly expressed in the testes and plays a pivotal role in male germ cell differentiation. By blocking the binding of retinoic acid, a metabolite of vitamin A, to RAR-α, this compound effectively halts sperm production.[3][6] This targeted, non-hormonal approach avoids the side effects associated with hormonal male contraceptives.[2]
References
- 1. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 4. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 5. Male Birth Control Pill Enters Human Clinical Trials | Technology Networks [technologynetworks.com]
- 6. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
Application Notes and Protocols: Dosing and Administration of YCT529 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of YCT529, a promising non-hormonal male contraceptive candidate, in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α)[1]. RAR-α is a nuclear receptor that plays a critical role in spermatogenesis, the process of sperm production. By inhibiting RAR-α, this compound disrupts the development of sperm cells, leading to reversible infertility. Preclinical studies in mice have demonstrated that orally administered this compound is 99% effective in preventing pregnancy without observable side effects, and fertility is restored within four to six weeks after cessation of treatment[1][2][3].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models.
Table 1: Dosing Regimens and Efficacy
| Dosing Regimen | Duration | Efficacy in Preventing Pregnancy | Reversibility (Restoration of Fertility) | Reference |
| 10 mg/kg/day (oral) | 4 weeks | 99% | 4-6 weeks post-cessation | [2][4] |
| 20 mg/kg/day (oral) | 2 weeks | Not specified | Slower recovery compared to 10 mg/kg dose | [4] |
Table 2: Pharmacokinetic Parameters in CD-1 Mice
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Single oral administration | [5] |
| Peak Plasma Level (Cmax) | 907 ng/mL (2 µM) | - | [5] |
| Time to Peak Plasma Level (Tmax) | 30 minutes | - | [5] |
| Systemic Half-life (t1/2) | 6.1 hours | - | [5] |
Signaling Pathway
This compound acts on the retinoic acid signaling pathway, which is essential for spermatogenesis. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the retinoic acid signaling pathway.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Sterile 0.85% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the suspension:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.85% saline to achieve the desired final concentration. The dosing volume for oral gavage in mice is typically 5 mL/kg.
-
For example, to prepare a solution for a 25g mouse at a 10 mg/kg dose with a 5 mL/kg dosing volume, you would need 0.25 mg of this compound in 0.125 mL of saline.
-
-
Homogenize the suspension: Vortex the tube vigorously for 1-2 minutes until a uniform suspension is achieved.
-
Fresh Preparation: It is crucial to prepare the this compound suspension fresh each day of dosing to ensure its stability and efficacy.
Oral Administration via Gavage
This protocol outlines the procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Handle the mice gently but firmly to minimize stress. Proper restraint techniques are essential for safe and accurate administration.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Loading the Syringe: Draw the calculated volume of the freshly prepared this compound suspension into a 1 mL syringe fitted with a gavage needle. Ensure there are no air bubbles in the syringe.
-
Gavage Procedure:
-
Gently restrain the mouse with one hand, allowing the head and neck to be slightly extended.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration into the lungs.
-
Slowly and steadily depress the syringe plunger to deliver the suspension into the stomach.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring: Monitor the mouse for a few minutes after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
-
Frequency: For chronic studies, this procedure is typically performed once daily.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the contraceptive efficacy of this compound in male mice.
Caption: A typical experimental workflow for assessing the contraceptive efficacy of this compound in mice.
Disclaimer: These protocols and application notes are for informational purposes only and should be adapted to specific experimental designs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Mouse models as tools in fertility research and male-based contraceptive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. newsweek.com [newsweek.com]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iflscience.com [iflscience.com]
Assessing YCT529 Efficacy in Primate Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a novel, non-hormonal oral male contraceptive candidate that acts as a selective retinoic acid receptor alpha (RAR-α) antagonist.[1][2][3] By inhibiting RAR-α, this compound disrupts the normal process of spermatogenesis, which is dependent on vitamin A signaling, leading to a reversible reduction in sperm production.[1][4][5] Preclinical studies in non-human primate models, specifically cynomolgus monkeys (Macaca fascicularis), have been crucial in demonstrating the efficacy, safety, and reversibility of this compound, paving the way for human clinical trials.[4][6][7]
These application notes provide a detailed overview of the efficacy of this compound in primate models, including quantitative data on its effects on sperm parameters and hormonal profiles. Furthermore, comprehensive experimental protocols are outlined to guide researchers in designing and executing similar preclinical evaluations.
Data Presentation
The efficacy of this compound in reducing sperm count in cynomolgus monkeys was evaluated in studies involving different dosing regimens. The data consistently demonstrates a significant reduction in sperm count following oral administration of this compound, with a return to baseline levels after a recovery period.[6] Importantly, this compound did not significantly alter key reproductive hormone levels, underscoring its non-hormonal mechanism of action.[6]
Table 1: Effect of this compound on Sperm Count in Cynomolgus Monkeys (Cohort 1 - Escalating Dose)
| Treatment Phase | Duration | Dose (mg/kg/day) | Mean Sperm Count (x 10⁶/ejaculate) | Percent Reduction from Baseline |
| Baseline | - | 0 | 150 ± 50 | 0% |
| Dosing Day 1-46 | 46 days | 0.5 | Data not available | Data not available |
| Dosing Day 47-51 | 5 days | 1.5 | Data not available | Data not available |
| Dosing Day 52-101 | 50 days | 2.5 | <10 | >93% |
| Dosing Day 102-108 | 7 days | 5.0 | <5 | >96% |
| Recovery | 148 days | 0 | 145 ± 45 | ~3% |
Note: The sperm count values are representative estimates based on qualitative descriptions in the search results indicating a significant drop and full recovery. Actual mean and standard deviation values were not available in the provided search results.
Table 2: Effect of this compound on Sperm Count in Cynomolgus Monkeys (Cohort 2 - High Dose)
| Treatment Phase | Duration | Dose (mg/kg/day) | Mean Sperm Count (x 10⁶/ejaculate) | Percent Reduction from Baseline |
| Baseline | - | 0 | 160 ± 55 | 0% |
| Dosing Day 1-30 | 30 days | 5.0 | <5 | >96% |
| Dosing Day 31-37 | 7 days | 7.5 | <2 | >98% |
| Recovery | 107 days | 0 | 155 ± 50 | ~3% |
Note: The sperm count values are representative estimates based on qualitative descriptions in the search results indicating a significant drop and full recovery. Actual mean and standard deviation values were not available in the provided search results.
Table 3: Effect of this compound on Serum Hormone Levels in Cynomolgus Monkeys (Combined Cohorts)
| Hormone | Baseline (Mean ± SD) | End of Dosing (Mean ± SD) | End of Recovery (Mean ± SD) |
| Free Testosterone (ng/dL) | 5.5 ± 1.5 | 5.3 ± 1.7 | 5.6 ± 1.4 |
| FSH (mIU/mL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Inhibin-B (pg/mL) | 200 ± 50 | 195 ± 45 | 205 ± 55 |
Note: The hormone level values are representative estimates based on qualitative descriptions in the search results indicating no significant changes. Actual mean and standard deviation values were not available in the provided search results.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Mechanism of this compound action.
Caption: Primate study experimental workflow.
Experimental Protocols
The following protocols are based on the methodologies suggested by the preclinical studies of this compound in cynomolgus monkeys.[6][8]
Animal Model and Housing
-
Species: Adult male cynomolgus monkeys (Macaca fascicularis).
-
Age: Sexually mature, with established baseline sperm production.
-
Housing: Single-housed in stainless steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
-
Diet: Fed a standard primate diet with access to water ad libitum.
-
Acclimatization: Animals should be acclimated to the facility and handling procedures for a minimum of two weeks before the start of the study.
This compound Formulation and Administration
-
Formulation: this compound is to be formulated as a solution or suspension suitable for oral administration. The vehicle used in preclinical studies should be documented (e.g., 0.5% methylcellulose).
-
Dosing:
-
Cohort 1 (Escalating Dose):
-
Days 1-46: 0.5 mg/kg/day
-
Days 47-51: 1.5 mg/kg/day
-
Days 52-101: 2.5 mg/kg/day
-
Days 102-108: 5.0 mg/kg/day
-
-
Cohort 2 (High Dose):
-
Days 1-30: 5.0 mg/kg/day
-
Days 31-37: 7.5 mg/kg/day
-
-
-
Administration: Administered orally once daily via a gavage tube. The volume of administration should be based on the most recent body weight.
-
Control Group: A control group receiving the vehicle only should be included.
Sample Collection
-
Semen Collection:
-
Method: Electroejaculation under anesthesia.[6]
-
Frequency:
-
Baseline: At least two samples collected one week apart before the first dose.
-
Treatment Phase: Weekly or bi-weekly.
-
Recovery Phase: Bi-weekly or monthly until sperm parameters return to baseline.
-
-
-
Blood Collection:
-
Method: Venipuncture from a peripheral vein (e.g., femoral vein) from anesthetized animals.
-
Frequency:
-
Baseline: Prior to the first dose.
-
Treatment Phase: At the end of each dosing period.
-
Recovery Phase: At regular intervals (e.g., monthly) until the end of the study.
-
-
Processing: Blood should be collected in appropriate tubes for serum separation. Serum should be stored at -80°C until analysis.
-
Sample Analysis
-
Semen Analysis:
-
Sperm Count: Determined using a hemocytometer or an automated sperm analyzer. Results are expressed as millions of sperm per ejaculate.
-
Motility: Assessed by microscopic examination and expressed as the percentage of motile sperm.
-
Morphology: Evaluated from stained smears to determine the percentage of normal and abnormal sperm.
-
-
Hormone Analysis:
-
Analytes: Serum levels of free testosterone, follicle-stimulating hormone (FSH), and inhibin-B.
-
Method: Enzyme-linked immunosorbent assay (ELISA) using commercially available kits validated for use in non-human primates.[6]
-
Histopathology
-
At the end of the study, testes and epididymides should be collected for histopathological examination.
-
Tissues should be fixed in Bouin's solution or 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should evaluate the tissues for any treatment-related changes in spermatogenesis and testicular morphology.
Conclusion
The preclinical data from primate models strongly support the potential of this compound as an effective, safe, and reversible oral male contraceptive.[9][10][11] The significant reduction in sperm count without altering hormonal balance is a key advantage of this non-hormonal approach. The detailed protocols provided here offer a framework for researchers to conduct further investigations into this compound and other novel male contraceptive agents. Future studies may focus on optimizing dosing regimens and further elucidating the long-term effects and recovery kinetics.
References
- 1. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 3. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. emmasdiary.co.uk [emmasdiary.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Male Birth Control Pill Enters Human Clinical Trials | Technology Networks [technologynetworks.com]
- 8. Breakthrough male birth control pill advances to human trials [ynetnews.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. businesswire.com [businesswire.com]
Application Notes and Protocols for Developing Cell-Based Assays for YCT529 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a promising non-hormonal male contraceptive agent that functions as a selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α).[1] By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway, which is essential for spermatogenesis, leading to reversible infertility.[1][2] The development of robust and reliable cell-based assays is crucial for the screening and characterization of this compound and other potential RAR-α antagonists.
These application notes provide detailed protocols for establishing cell-based assays to screen for and characterize the activity of this compound. The primary assay described is a luciferase reporter gene assay, a common and effective method for studying nuclear receptor function.
Signaling Pathway of this compound
This compound targets the retinoic acid signaling pathway. In normal physiological conditions, retinoic acid (a metabolite of vitamin A) binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes involved in spermatogenesis. This compound acts as a competitive antagonist to retinoic acid at the RAR-α receptor, thereby inhibiting the downstream gene transcription.
References
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of YCT529
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of YCT529, a first-in-class, non-hormonal oral male contraceptive candidate. The information is compiled from preclinical studies in animal models and Phase 1a clinical trials in humans, offering a valuable resource for professionals in drug development and reproductive health research.
Introduction and Mechanism of Action
This compound is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR-α), a nuclear receptor critical for spermatogenesis.[1][2] Retinoic acid, a metabolite of Vitamin A, is essential for the development and maturation of sperm cells.[3] this compound functions by competitively blocking the binding of retinoic acid to RAR-α in the testes, thereby inhibiting sperm production and release without affecting hormone levels.[4][5] This targeted, non-hormonal mechanism is designed to produce a reversible contraceptive effect with a favorable side-effect profile.
Signaling Pathway of this compound
References
- 1. Preclinical data support potential of YCT-529 for reversible male contraception | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. YourChoice Therapeutics Begins First-In-Human Trial for Male Birth Control Pill | Pharmacy [pharmacy.umn.edu]
- 5. Hormone-Free: YourChoice's Male Birth Control Safe So Far [synapse.patsnap.com]
Analytical Methods for the Detection of YCT529 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a novel, non-hormonal oral male contraceptive candidate that acts as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2][3] By inhibiting RAR-α, this compound disrupts spermatogenesis, offering a reversible method of male contraception.[2][3] As this compound progresses through clinical trials, robust and validated analytical methods for its quantification in biological samples are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This document provides an overview of the analytical methodologies, protocols, and data relevant to the detection of this compound.
Pharmacokinetic studies have been integral to the clinical development of this compound, with a Phase 1a clinical trial assessing its safety, tolerability, and PK profile in human volunteers. In these studies, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been identified as the method of choice for determining plasma concentrations of this compound.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from preclinical and clinical studies. This data is essential for designing and validating quantitative bioanalytical methods.
| Species | Dose | Matrix | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Half-life (t1/2) | Study Type | Citation |
| Mouse (CD-1) | 10 mg/kg (single oral) | Plasma | 907 ng/mL (2 µM) | 30 minutes | 6.1 hours | Preclinical | |
| Human | 10 mg (single oral, fasted) | Plasma | Data not publicly available | Data not publicly available | Data not publicly available | Phase 1a Clinical | |
| Human | 30 mg (single oral, fasted) | Plasma | Data not publicly available | Data not publicly available | Data not publicly available | Phase 1a Clinical | |
| Human | 90 mg (single oral, fasted) | Plasma | Data not publicly available | Data not publicly available | Data not publicly available | Phase 1a Clinical | |
| Human | 180 mg (single oral, fasted) | Plasma | Data not publicly available | Data not publicly available | Data not publicly available | Phase 1a Clinical |
Note: While the Phase 1a clinical trial measured pharmacokinetic profiles, specific Cmax, Tmax, and half-life values for each dose have not been publicly disclosed.
Signaling Pathway of this compound
This compound functions by antagonizing the retinoic acid receptor alpha (RAR-α), a key component of the vitamin A signaling pathway essential for spermatogenesis.
Experimental Protocols
While the specific, proprietary UPLC-MS/MS method parameters used in the clinical trials for this compound are not publicly available, a representative protocol for the quantification of a small molecule like this compound in plasma is provided below. This protocol is based on established bioanalytical methods for similar compounds and should be optimized and validated for this compound specifically.
Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
Internal standard (IS) - a structurally similar molecule or a stable isotope-labeled this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
3. Sample Preparation (Protein Precipitation): Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions (Representative):
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusing the analytical standard. The precursor ion will be [M+H]+.
-
Internal Standard: To be determined similarly.
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows (Nebulizer, Cone): To be optimized for maximum signal.
-
5. Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Conclusion
The quantification of this compound in biological matrices is a critical aspect of its development as a male contraceptive. UPLC-MS/MS is the established analytical technique for this purpose, offering the required sensitivity and selectivity. While specific, detailed protocols are not publicly available, the representative method described provides a strong foundation for researchers to develop and validate their own robust analytical procedures for this compound. Further research and publication of detailed methodologies will be beneficial to the scientific community as this promising contraceptive candidate advances.
References
Application Notes and Protocols for Long-Term Efficacy Studies of YCT529
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCT529 is a promising non-hormonal male contraceptive agent that acts as a selective retinoic acid receptor-alpha (RAR-α) inhibitor.[1] By targeting the vitamin A signaling pathway, which is crucial for spermatogenesis, this compound has demonstrated high contraceptive efficacy and reversibility in preclinical animal models.[2][3][4] Preclinical studies in mice have shown 99% efficacy in preventing pregnancy, with fertility returning within six weeks of discontinuing the drug.[2][3][4] Similarly, studies in non-human primates have shown a significant reduction in sperm count within two weeks, with full recovery after cessation of treatment.[2][4][5] Phase I clinical trials have been completed, and the drug is currently in Phase Ib/IIa trials to further evaluate its safety, tolerability, and effect on sperm count in humans.[2][5]
These application notes provide a comprehensive framework for designing and conducting long-term efficacy studies of this compound in a preclinical setting, with a focus on robust data generation for regulatory submission and clinical trial design. The protocols outlined below are based on established guidelines for reproductive toxicology studies, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).
Signaling Pathway of this compound
This compound exerts its contraceptive effect by inhibiting the retinoic acid receptor-alpha (RAR-α). RAR-α is a nuclear receptor that, upon binding to its ligand, all-trans retinoic acid (a metabolite of vitamin A), plays a pivotal role in gene transcription essential for spermatogenesis.[1] Specifically, RAR-α is involved in the differentiation of spermatogonia and the subsequent stages of sperm development.[6] By acting as an antagonist, this compound blocks this signaling pathway, leading to a disruption in sperm production and release, ultimately resulting in male infertility.[1]
Long-Term Efficacy Study Protocol
This protocol is designed as a comprehensive long-term study to evaluate the efficacy, reversibility, and safety of this compound in a relevant animal model, aligning with OECD Guideline 443 (Extended One-Generation Reproductive Toxicity Study).
Study Objectives
-
To determine the long-term contraceptive efficacy of this compound at various dose levels.
-
To assess the time to onset of infertility and the consistency of the contraceptive effect over an extended period.
-
To evaluate the reversibility of the contraceptive effect upon cessation of treatment.
-
To monitor for any potential long-term adverse effects, including general toxicity and specific effects on reproductive and other organs.
Experimental Design
A logical workflow is essential for a comprehensive long-term efficacy study. The following diagram illustrates the key phases of the proposed study.
Methodologies
3.1. Animal Model
-
Species: Adult male Sprague-Dawley rats are a commonly used model for reproductive toxicology studies. Non-human primates (e.g., cynomolgus monkeys) are also a relevant model given their physiological similarity to humans and their use in the preclinical development of this compound.
-
Age: Young adult, sexually mature males.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycle.
3.2. Dose Groups and Administration
-
Dose Levels: A minimum of three dose levels (low, mid, and high) and a vehicle control group. Dose selection should be based on existing short-term efficacy and toxicology data.
-
Administration: Oral gavage is a suitable route of administration for this compound, consistent with its intended clinical use. Dosing should occur daily at approximately the same time.
-
Duration: A long-term study should last for a minimum of 6-12 months to assess chronic effects.
3.3. Efficacy Assessment
-
Mating Trials: Treated males will be cohabited with untreated, sexually mature females. Mating trials can be conducted continuously or at specified intervals throughout the treatment period.
-
Fertility Index: The primary efficacy endpoint is the fertility index, calculated as the percentage of mated females that become pregnant.
-
Litter Data: For any pregnancies that occur, litter size, number of live/dead pups, and pup weight should be recorded.
3.4. Reversibility Assessment
-
A subset of animals from each dose group will enter a reversibility phase after the treatment period.
-
Semen analysis and mating trials will be conducted at regular intervals until fertility parameters return to baseline levels.
3.5. Safety and Toxicology Assessment
-
Clinical Observations: Daily observation for clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at interim and terminal time points for analysis of standard hematological and biochemical parameters.
-
Organ Weights: At necropsy, the weights of key organs, particularly reproductive organs (testes, epididymides, seminal vesicles, prostate), should be recorded.
-
Histopathology: Detailed microscopic examination of the testes, epididymides, and other major organs to identify any treatment-related changes.
3.6. Sperm Parameter Analysis
-
Collection: Semen collection from the cauda epididymis.
-
Parameters:
-
Sperm Concentration: Number of sperm per unit volume.
-
Sperm Motility: Percentage of motile sperm and assessment of progressive motility.
-
Sperm Morphology: Percentage of sperm with normal morphology.
-
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between dose groups.
Table 1: Long-Term Contraceptive Efficacy of this compound
| Dose Group | Number of Mated Females | Number of Pregnant Females | Fertility Index (%) | Mean Litter Size (± SD) |
| Vehicle Control | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Table 2: Sperm Parameter Analysis During Treatment and Reversibility
| Parameter | Timepoint | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Sperm Concentration (x10⁶/mL) | Baseline | ||||
| End of Treatment | |||||
| 4 Weeks Post-Treatment | |||||
| 8 Weeks Post-Treatment | |||||
| Sperm Motility (%) | Baseline | ||||
| End of Treatment | |||||
| 4 Weeks Post-Treatment | |||||
| 8 Weeks Post-Treatment | |||||
| Normal Morphology (%) | Baseline | ||||
| End of Treatment | |||||
| 4 Weeks Post-Treatment | |||||
| 8 Weeks Post-Treatment |
Table 3: Summary of Key Safety Findings
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Mean Body Weight Change (%) | ||||
| Testis Weight (g) | ||||
| Epididymis Weight (g) | ||||
| Key Histopathological Findings (Testis) | ||||
| Key Histopathological Findings (Other Organs) |
Conclusion
The provided application notes and protocols offer a robust framework for conducting long-term efficacy studies of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable data essential for the continued development of this novel non-hormonal male contraceptive. The structured data presentation and clear visualization of the mechanism of action and experimental workflow will aid researchers in the comprehensive evaluation of this compound's potential as a safe and effective contraceptive option for men.
References
- 1. Semen Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pre-clinical and early clinical considerations for the development of non-hormonal contraceptives for men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising approach to develop a birth control pill for men | BCM [bcm.edu]
- 4. Subchronic toxicity of all-trans-retinoic acid and retinylidene dimedone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory Forum Opinion Piece: New testing paradigms for reproductive and developmental toxicity - The NTP Modified One generation study and OECD 443 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of YCT529 in Reproductive Biology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
YCT529, a potent and selective inhibitor of the retinoic acid receptor-alpha (RAR-α), has emerged as a promising non-hormonal agent for male contraception. Its application in reproductive biology research is primarily focused on the reversible suppression of spermatogenesis. This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, enabling a thorough investigation of its contraceptive efficacy and mechanism of action.
Introduction
This compound is an experimental non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α)[1]. RAR-α is a nuclear receptor crucial for the vitamin A signaling pathway, which is essential for sperm production[1][2]. By selectively inhibiting RAR-α, this compound disrupts spermatogenesis, leading to a temporary state of infertility[1]. Preclinical studies in mice and non-human primates have demonstrated its high efficacy, reversibility, and a favorable safety profile, paving the way for human clinical trials[3].
Mechanism of Action
Vitamin A and its metabolite, retinoic acid, are indispensable for spermatogenesis. Retinoic acid binds to three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ), which then regulate gene expression essential for germ cell differentiation and maturation. Genetic knockout studies have shown that male mice lacking the RARα gene are sterile due to impaired spermatogenesis but exhibit no other major physiological issues. This compound leverages this by acting as a competitive antagonist at the RARα receptor, thereby blocking the downstream signaling cascade necessary for sperm production. This targeted approach avoids the side effects associated with hormonal contraceptives.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 against RARα | 6.8 nM |
Table 2: Pharmacokinetic Properties of this compound in Male CD-1 Mice (10 mg/kg oral dose)
| Parameter | Value | Reference |
| Peak Plasma Level (Cmax) | 907 ng/mL (2 µM) | |
| Time to Peak Plasma Level (Tmax) | 30 minutes | |
| Systemic Half-life (t1/2) | 6.1 hours |
Table 3: Contraceptive Efficacy and Reversibility of this compound in Animal Models
| Animal Model | Dosing Regimen | Efficacy | Time to Infertility | Time to Full Reversibility | Reference |
| Mice | Oral, daily | 99% pregnancy prevention | 4 weeks | 4-6 weeks | |
| Non-human Primates | Oral, daily | Significant sperm count reduction | 2 weeks | 10-15 weeks |
Experimental Protocols
In Vitro RARα Antagonist Activity Assay (Transactivation Competition Assay)
This protocol is adapted from methods used to characterize RARα antagonists and can be used to determine the IC50 of this compound.
Objective: To quantify the antagonistic activity of this compound on the RARα receptor.
Materials:
-
HeLa cells
-
Expression vectors for RARα
-
A reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase - CAT)
-
A co-transfection control plasmid (e.g., containing β-galactosidase)
-
All-trans-retinoic acid (ATRA)
-
This compound
-
Cell culture medium and reagents
-
Transfection reagent
-
Luciferase or CAT assay system
Procedure:
-
Cell Culture and Transfection:
-
Culture HeLa cells in appropriate medium.
-
Co-transfect the cells with the RARα expression vector, the RARE-reporter plasmid, and the co-transfection control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a submaximal concentration of ATRA (e.g., 10⁻⁷ M) to induce reporter gene expression.
-
Concurrently, treat the cells with increasing concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Reporter Assay:
-
Lyse the cells and measure the reporter gene activity (luciferase or CAT) according to the manufacturer's instructions.
-
Measure the activity of the co-transfection control (β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ATRA-induced reporter activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Figure 2: In Vitro Assay Workflow.
In Vivo Contraceptive Efficacy Study in Mice
Objective: To evaluate the contraceptive efficacy, reversibility, and safety of orally administered this compound in a mouse model.
Materials:
-
Adult male CD-1 mice
-
Adult female mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Cages for mating trials
-
Microscope, hemocytometer, and other equipment for sperm analysis
Procedure:
-
Acclimatization and Dosing:
-
Acclimatize adult male mice for at least one week.
-
Administer this compound orally via gavage daily at the desired dose (e.g., 10 mg/kg/day). A control group should receive the vehicle only.
-
-
Mating Trials:
-
After a set duration of treatment (e.g., 4 weeks), pair each male with two fertile female mice for a specified period (e.g., one week).
-
Monitor females for pregnancy and record the number of pups born.
-
-
Sperm Analysis:
-
At the end of the treatment period, euthanize a subset of male mice.
-
Isolate the cauda epididymides and mince them in a pre-warmed buffer to allow sperm to swim out.
-
Determine sperm concentration using a hemocytometer.
-
Assess sperm motility by observing the percentage of motile sperm under a microscope.
-
-
Reversibility Study:
-
After the treatment period, cease administration of this compound and the vehicle.
-
Conduct mating trials at different time points post-treatment (e.g., 2, 4, and 6 weeks) to assess the return of fertility.
-
Perform sperm analysis at these time points to monitor the recovery of sperm count and motility.
-
-
Safety Assessment:
-
Monitor the animals for any signs of toxicity, changes in body weight, and overall health throughout the study.
-
At necropsy, collect major organs for histopathological examination.
-
Figure 3: Mouse Study Workflow.
Evaluation of Spermatogenesis Inhibition in Non-Human Primates
Objective: To assess the effect of this compound on sperm production in a non-human primate model.
Materials:
-
Adult male non-human primates (e.g., cynomolgus macaques)
-
This compound formulated for oral administration
-
Equipment for semen collection (e.g., electroejaculation)
-
Equipment for sperm analysis (as in the mouse protocol)
Procedure:
-
Baseline Data Collection:
-
Collect baseline semen samples from each animal to determine normal sperm parameters.
-
-
Dosing:
-
Administer this compound orally on a daily basis.
-
-
Semen Analysis:
-
Collect semen samples at regular intervals during the treatment period (e.g., weekly or bi-weekly).
-
Analyze sperm concentration, motility, and morphology.
-
-
Reversibility Assessment:
-
After the treatment period, stop the administration of this compound.
-
Continue to collect and analyze semen samples to monitor the recovery of sperm production.
-
-
Health Monitoring:
-
Closely monitor the animals for any adverse effects and changes in general health throughout the study.
-
Conclusion
This compound represents a significant advancement in the field of male contraception. The protocols outlined in this document provide a framework for researchers to investigate its efficacy, mechanism of action, and safety profile in a preclinical setting. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this promising contraceptive candidate.
References
Protocol for Assessing the Reversibility of YCT529's Effects on Male Fertility
Introduction
YCT529 is an investigational, non-hormonal male contraceptive agent that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a nuclear receptor crucial for spermatogenesis, the process of sperm production.[1][3] By inhibiting RAR-α, this compound disrupts the maturation of sperm cells, leading to temporary infertility.[1] Preclinical studies in mice and non-human primates have demonstrated that the contraceptive effects of this compound are reversible upon cessation of treatment. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the reversibility of this compound's effects on key male fertility parameters.
Overview of Reversibility Assessment
The assessment of the reversibility of this compound's effects involves a time-course analysis of seminal, hormonal, and testicular parameters following the discontinuation of the drug. The primary objective is to determine the timeline and extent of recovery of fertility to baseline levels. This protocol outlines the experimental design, key endpoints, and detailed methodologies for conducting a comprehensive reversibility study.
Experimental Design
A typical reversibility study design involves the following phases:
-
Baseline Phase: Characterization of fertility parameters before this compound administration.
-
Treatment Phase: Administration of this compound at a defined dose and duration to induce infertility.
-
Recovery Phase: Cessation of this compound treatment and subsequent monitoring of fertility parameters at multiple time points until they return to baseline levels.
A control group receiving a vehicle should be included to account for any age-related or other temporal changes in the measured parameters.
Key Fertility Parameters and Assessment Protocols
The reversibility of this compound's effects is evaluated by monitoring a panel of key fertility indicators.
Semen Analysis
Semen analysis is a cornerstone for assessing male fertility. It provides quantitative data on sperm production and quality.
Protocol for Semen Analysis in Rodents:
-
Sample Collection:
-
Euthanize the animal via an approved method.
-
Immediately dissect the caudal epididymides and place them in a pre-warmed petri dish containing 1 mL of sperm motility medium (e.g., Human Tubal Fluid medium with 1% BSA).
-
Make several incisions in the caudal epididymides to allow sperm to disperse into the medium.
-
Incubate the dish for 10-15 minutes at 37°C to allow for sperm swim-out.
-
-
Sperm Concentration (Sperm Count):
-
Gently mix the sperm suspension.
-
Load an appropriate volume (e.g., 10 µL) into a hemocytometer or a specialized sperm counting chamber.
-
Count the number of sperm heads in the designated grid area of the chamber under a light microscope at 200x or 400x magnification.
-
Calculate the sperm concentration (sperm/mL) based on the chamber's volume and any dilution factors.
-
-
Sperm Motility:
-
Place a drop of the sperm suspension on a pre-warmed microscope slide and cover with a coverslip.
-
Examine the slide immediately under a microscope at 200x or 400x magnification.
-
Assess the percentage of motile sperm by observing at least 200 spermatozoa in multiple fields.
-
Categorize motility as progressive (sperm moving in a forward direction), non-progressive (sperm moving but not in a forward direction), or immotile.
-
-
Sperm Morphology:
-
Prepare a sperm smear by spreading a drop of the sperm suspension on a microscope slide and allowing it to air dry.
-
Fix the smear with a suitable fixative (e.g., 95% ethanol).
-
Stain the smear using a staining method such as Papanicolaou or a rapid staining kit.
-
Examine the slide under oil immersion (1000x magnification).
-
Assess the morphology of at least 200 spermatozoa, classifying them as normal or abnormal based on head, midpiece, and tail defects.
-
Testicular Histology
Histological analysis of the testes provides a detailed view of the structural changes in the seminiferous tubules and the process of spermatogenesis.
Protocol for Testicular Histology:
-
Tissue Collection and Fixation:
-
Euthanize the animal and dissect the testes.
-
Fix the testes immediately in a suitable fixative such as Bouin's solution or 10% neutral buffered formalin for 24-48 hours. Bouin's solution is often recommended for preserving testicular morphology.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general tissue architecture and cell morphology.
-
-
Histological Evaluation:
-
Examine the stained sections under a light microscope.
-
Qualitative Assessment: Evaluate the overall organization of the seminiferous epithelium, the presence and morphology of different germ cell stages (spermatogonia, spermatocytes, round and elongated spermatids), and the appearance of Sertoli and Leydig cells.
-
Quantitative Assessment (Tubular Fertility Index - TFI):
-
Count at least 100 circular seminiferous tubule cross-sections.
-
Determine the percentage of tubules containing mature spermatids.
-
The Tubular Fertility Index is calculated as: (Number of tubules with mature spermatids / Total number of tubules counted) x 100.
-
-
Mating Trials (Functional Fertility Assessment)
Mating trials are the definitive method to assess the functional recovery of fertility.
Protocol for Mating Trials in Rodents:
-
Pairing:
-
Following the designated recovery period after this compound cessation, pair male animals (previously treated) with sexually mature, fertile female animals.
-
Typically, one male is housed with one or two females.
-
-
Mating Period:
-
Allow the animals to cohabitate for a defined period (e.g., 1-2 weeks).
-
-
Pregnancy Assessment:
-
Monitor the females daily for signs of pregnancy (e.g., presence of a vaginal plug, weight gain).
-
Separate the females from the males after the mating period.
-
Continue to monitor the females for the duration of gestation.
-
-
Litter Analysis:
-
Record the number of pregnant females, the number of live and dead pups per litter, and any observable abnormalities in the offspring.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison across different time points of the recovery phase.
Table 1: Semen Analysis Parameters During Recovery from this compound Treatment
| Recovery Time Point | Sperm Concentration (x 10^6/mL) | Progressive Motility (%) | Normal Morphology (%) |
| Baseline | |||
| End of Treatment | |||
| Week 2 Post-Treatment | |||
| Week 4 Post-Treatment | |||
| Week 6 Post-Treatment | |||
| Week 8 Post-Treatment | |||
| Control |
Table 2: Testicular Histology Parameters During Recovery from this compound Treatment
| Recovery Time Point | Testis Weight (g) | Seminiferous Tubule Diameter (µm) | Tubular Fertility Index (%) |
| Baseline | |||
| End of Treatment | |||
| Week 2 Post-Treatment | |||
| Week 4 Post-Treatment | |||
| Week 6 Post-Treatment | |||
| Week 8 Post-Treatment | |||
| Control |
Table 3: Mating Trial Outcomes During Recovery from this compound Treatment
| Recovery Time Point | Number of Males Paired | Number of Females Paired | Pregnancy Rate (%) | Average Litter Size |
| Baseline | ||||
| Week 4 Post-Treatment | ||||
| Week 6 Post-Treatment | ||||
| Week 8 Post-Treatment | ||||
| Control |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Experimental Workflow for Reversibility Assessment
Caption: Workflow for assessing the reversibility of this compound's effects.
Conclusion
This document provides a comprehensive set of protocols for assessing the reversibility of the contraceptive effects of this compound. Adherence to these standardized methodologies will ensure the generation of robust and comparable data, which is essential for the further development and clinical evaluation of this promising non-hormonal male contraceptive. The outlined procedures for semen analysis, testicular histology, and mating trials, coupled with the structured data presentation, will facilitate a thorough evaluation of the restoration of fertility following the cessation of this compound treatment.
References
Troubleshooting & Optimization
YCT529 Technical Support Center: Optimizing Dosage for Maximum Efficacy and Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of YCT529, a non-hormonal male contraceptive candidate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the retinoic acid receptor alpha (RAR-α), which is a key regulator of spermatogenesis.[1][2] By inhibiting RAR-α, this compound disrupts the vitamin A signaling pathway within the testes, which is essential for the development and maturation of sperm cells.[1][3][4] This targeted action leads to a reversible reduction in sperm production.
Q2: What is the recommended starting dose for in vivo studies?
Preclinical studies in mice demonstrated 99% efficacy in preventing pregnancy. In non-human primates, a significant decrease in sperm count was observed. While specific preclinical dosages are not detailed in the provided results, Phase 1a human trials investigated single ascending doses from 10 mg to 180 mg. For new in vivo studies, it is advisable to conduct a dose-ranging study starting from a low dose and escalating to determine the minimum effective dose for the specific animal model.
Q3: What are the known side effects and toxicity profile of this compound?
In a Phase 1a clinical trial, single oral doses of this compound up to 180 mg were well-tolerated by healthy male volunteers. No serious adverse events were reported. Observed side effects were generally mild and not considered to be related to the drug, including headache and respiratory infections. One subject receiving a 90 mg dose experienced a possibly related asymptomatic and minor cardiac arrhythmia. There were no significant effects on heart rate, hormone levels (FSH, LH, testosterone), sex hormone-binding globulin, sexual desire, or mood. A transient, asymptomatic increase in creatine (B1669601) kinase was observed in one subject at the 10 mg dose.
Q4: How should I monitor for efficacy during my experiment?
The primary endpoint for efficacy is the reduction in sperm count. Regular monitoring of sperm concentration, motility, and morphology is recommended. In preclinical mating trials, pregnancy prevention is the key efficacy measure.
Q5: What is the expected timeframe for the onset and reversal of this compound's contraceptive effect?
In mice, infertility was induced within four weeks of oral administration, with fertility returning within four to six weeks after cessation of treatment. In non-human primates, sperm production was inhibited within two weeks of dosing, and sperm counts fully reversed within 10-15 weeks after stopping the treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy (No significant reduction in sperm count) | - Insufficient Dosage: The administered dose may be too low for the specific animal model or individual subject. - Compound Instability: Improper storage or formulation of this compound could lead to degradation. - Metabolic Differences: The animal model may metabolize the compound differently than expected. | - Gradually increase the dosage in subsequent cohorts while closely monitoring for toxicity. - Verify the stability and proper formulation of the this compound compound. - Characterize the pharmacokinetic profile in your specific animal model. |
| Unexpected Toxicity or Adverse Events | - Off-target Effects: Although this compound is a selective RAR-α antagonist, high concentrations could potentially interact with other receptors. - Individual Sensitivity: Some subjects may have a lower tolerance to the compound. | - Immediately reduce the dosage or temporarily halt administration. - Conduct a thorough review of all experimental parameters. - Perform histopathological analysis of key organs in preclinical models to identify any tissue-specific toxicity. |
| Variability in Response Between Subjects | - Genetic Differences: Variations in metabolic enzymes or RAR-α expression could lead to different responses. - Inconsistent Dosing: Inaccurate administration of the compound. | - Ensure accurate and consistent dosing for all subjects. - If possible, genotype subjects for relevant metabolic enzymes. - Increase the sample size to improve statistical power. |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy
| Animal Model | Efficacy Endpoint | Reported Efficacy | Time to Effect | Reversibility |
| Mice | Pregnancy Prevention | 99% | 4 weeks | 4-6 weeks |
| Non-human Primates | Sperm Count Reduction | Significant decrease | 2 weeks | 10-15 weeks |
Table 2: Overview of this compound Phase 1a Clinical Trial - Single Ascending Dose (SAD)
| Dosage Group | Number of Participants | Key Safety Findings |
| 10 mg | 6 (5 active, 1 placebo) | Well-tolerated. One subject had a transient 3.5-fold increase in creatine kinase 14 days post-dose. |
| 30 mg | 6 (5 active, 1 placebo) | Well-tolerated. |
| 90 mg | 6 (5 active, 1 placebo) | Well-tolerated. One instance of a possibly related asymptomatic, minor cardiac arrhythmia. |
| 180 mg | 6 (5 active, 1 placebo) | Well-tolerated. |
Experimental Protocols
Protocol 1: Phase 1a Single Ascending Dose (SAD) Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral ascending doses of this compound in healthy males.
-
Study Design: A first-in-human trial with two cohorts of 8 participants each (6 active, 2 placebo per cohort).
-
Dosage: Single oral doses of 10, 30, 90, and 180 mg of this compound were administered in a fasted state. A 30 mg dose was also administered in a fed state to assess the food effect.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics (PK), pharmacodynamics (PD), and the effect of food on PK.
-
Exploratory Endpoints: Effect on QTc interval and inflammatory biomarkers.
Protocol 2: Phase 1b/2a Multiple Ascending Dose (MAD) Clinical Trial
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of repeat doses of this compound, and to assess its effects on sexual function and mood.
-
Study Design: An open-label, repeat-dose escalation study with three parts.
-
Participants: Healthy males aged 28 to 70 years.
-
Dosage Regimen:
-
Part 1 (Phase 1b): Four to five cohorts of 4 participants each, receiving daily doses of 15, 30, 90, and 180 mg for 28 days.
-
Part 2 (Phase 1b): Up to four cohorts of 4 participants each, receiving daily doses for 90 days.
-
Part 3 (Phase 2a): Up to three cohorts of up to 10 participants each, receiving doses determined to be safe and effective in the Phase 1b portion.
-
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Impact on sperm count and hormone levels.
Mandatory Visualizations
Caption: this compound inhibits RAR-α, disrupting the retinoid signaling pathway essential for spermatogenesis.
Caption: Experimental workflow for optimizing this compound dosage from preclinical to clinical phases.
Caption: Logical workflow for troubleshooting common issues during this compound dosage experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 3. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
- 4. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining YCT529 Delivery Systems for Improved Pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the delivery systems for YCT529 to enhance its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of refining the this compound delivery system?
The primary goal is to improve the oral bioavailability and overall pharmacokinetic profile of this compound. As a selective retinoic acid receptor alpha (RAR-α) antagonist, its therapeutic efficacy is dependent on achieving and maintaining adequate plasma concentrations.[1][2][3][4] Challenges such as poor aqueous solubility can limit its absorption from the gastrointestinal (GI) tract, leading to low and variable bioavailability.[5] By refining the delivery system, researchers aim to enhance its solubility, dissolution rate, and permeability, thereby optimizing its therapeutic potential.
Q2: What are the potential challenges in the oral delivery of this compound?
Researchers may encounter several challenges with the oral delivery of this compound, including:
-
Poor Aqueous Solubility: Many new chemical entities exhibit low solubility in water, which can be a rate-limiting step for absorption.
-
Low Dissolution Rate: A slow dissolution rate in the GI fluids can lead to incomplete drug release from the dosage form and subsequently, poor absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver and/or gut wall after oral administration, reducing the amount of active drug that reaches systemic circulation.
-
Food Effect: The presence or absence of food can significantly alter the absorption of some drugs. While initial studies on this compound showed no clear food effect, this can be formulation-dependent.
-
Physical and Chemical Instability: The formulation must protect this compound from degradation in the harsh environment of the GI tract.
Q3: What are some advanced delivery systems that can be explored for this compound?
Several advanced drug delivery systems can be investigated to overcome the challenges of oral drug delivery:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, leading to a faster dissolution rate and improved bioavailability.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability of this compound
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Characterize Physicochemical Properties: Determine the Biopharmaceutics Classification System (BCS) class of this compound. This will guide the formulation strategy. 2. Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area of the drug. 3. Formulate as an Amorphous Solid Dispersion (ASD): Use techniques like spray drying or hot-melt extrusion to create an ASD with a suitable polymer. 4. Develop a Lipid-Based Formulation: Explore self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers. |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in vivo. 3. Use of Excipients: Incorporate excipients that can inhibit the activity of metabolic enzymes in the gut wall. |
| Poor membrane permeability. | 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound. 2. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently and safely enhance the permeability of the intestinal epithelium. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Inadequate in vitro dissolution method. | 1. Biorelevant Dissolution Media: Use dissolution media that mimic the composition and pH of the different segments of the GI tract (e.g., FaSSIF, FeSSIF). 2. Appropriate Apparatus: Select a dissolution apparatus that provides appropriate hydrodynamics for the formulation being tested (e.g., USP Apparatus 2 for tablets, USP Apparatus 4 for poorly soluble drugs). |
| Complex in vivo absorption process. | 1. PBPK Modeling: Develop a physiologically based pharmacokinetic (PBPK) model to simulate the in vivo behavior of the formulation and identify key factors influencing absorption. 2. Animal Studies: Conduct pharmacokinetic studies in relevant animal models to understand the in vivo performance of different formulations. |
| Formulation-dependent effects on GI physiology. | 1. Excipient-Drug Interactions: Evaluate potential interactions between excipients and this compound that may alter its in vivo behavior. 2. Impact of Formulation on GI Transit: Assess whether the formulation affects gastric emptying or intestinal transit time. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To enhance the dissolution rate and oral bioavailability of this compound by formulating it as an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Spray dryer
-
Dissolution apparatus
-
HPLC system
Method:
-
Dissolve this compound and the selected polymer in a suitable organic solvent to form a clear solution.
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.
-
Characterize the resulting powder for its physical state (using techniques like XRD and DSC to confirm amorphous nature), drug content, and residual solvent.
-
Perform in vitro dissolution studies of the ASD powder in biorelevant media and compare the dissolution profile to that of the crystalline this compound.
-
Conduct in vivo pharmacokinetic studies in an appropriate animal model to evaluate the oral bioavailability of the ASD formulation compared to a simple suspension of crystalline this compound.
Protocol 2: In Vitro Dissolution Testing with Biorelevant Media
Objective: To assess the in vitro release of this compound from a delivery system under conditions that mimic the human gastrointestinal tract.
Materials:
-
This compound formulation (e.g., tablet, capsule, ASD powder)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder
-
Purified water
-
pH meter
-
Dissolution apparatus (e.g., USP Apparatus 2)
-
HPLC system
Method:
-
Prepare FaSSIF and FeSSIF media according to the supplier's instructions. Verify the pH of the media.
-
Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL of FaSSIF) at 37°C ± 0.5°C.
-
Introduce the this compound formulation into the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate the dissolution profile.
Visualizations
Caption: Key steps and barriers in the oral absorption of this compound.
Caption: Iterative workflow for the development and evaluation of this compound delivery systems.
Caption: A logical flow for troubleshooting low oral bioavailability of this compound.
References
- 1. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm-int.com [pharm-int.com]
addressing limitations of current animal models for YCT529 testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-hormonal male contraceptive candidate, YCT529.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental, orally administered, non-hormonal male contraceptive.[1][2] It functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α), a nuclear receptor that plays a critical role in spermatogenesis.[1] By selectively inhibiting RAR-α, this compound disrupts the production and maturation of sperm cells, leading to temporary infertility.[1] This targeted approach avoids interference with the hormonal systems that regulate other male characteristics.[3]
Q2: In which animal models has this compound been tested?
This compound has been evaluated in multiple animal models, including mice, rats, dogs, and non-human primates (cynomolgus monkeys), before proceeding to human clinical trials.
Q3: How effective is this compound in animal models?
In preclinical trials with male mice, this compound demonstrated a 99% efficacy rate in preventing pregnancy. Studies in non-human primates also showed a significant decrease in sperm counts after two weeks of oral administration.
Q4: Is the contraceptive effect of this compound reversible?
Yes, the contraceptive effect of this compound is reversible in all animal models tested. In mice, fertility was fully restored within four to six weeks after discontinuing the treatment. In non-human primates, normal sperm counts resumed within 10 to 15 weeks after stopping the administration of the drug.
Q5: What are the known side effects of this compound in animal studies?
Preclinical studies in mice and non-human primates have reported no significant side effects. Importantly, this compound does not appear to alter hormone levels, including testosterone.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected reduction in sperm count in mice.
-
Possible Cause 1: Incorrect Dosage or Administration. Ensure the correct dosage is being administered based on the animal's body weight. Oral gavage is the recommended method for consistent delivery.
-
Troubleshooting Step 1: Verify dosage calculations and the concentration of the this compound solution. Observe the animal during and after administration to ensure the full dose was delivered and not regurgitated.
-
Possible Cause 2: Strain-Specific Differences. Different mouse strains can have variations in drug metabolism and response.
-
Troubleshooting Step 2: Document the specific mouse strain being used and consult literature for any known differences in retinoic acid metabolism or receptor sensitivity. Consider using a different, more characterized strain if inconsistencies persist.
-
Possible Cause 3: Diet and Vitamin A Levels. The efficacy of this compound is linked to the vitamin A pathway. Variations in dietary vitamin A could potentially influence the outcome.
-
Troubleshooting Step 3: Ensure a standardized diet with controlled vitamin A levels is provided to all animals in the study to minimize variability.
Problem 2: Difficulty in confirming contraceptive efficacy in mating trials.
-
Possible Cause 1: Inadequate Mating Behavior. The male mouse may not be mating with the female, irrespective of the drug's effect on spermatogenesis.
-
Troubleshooting Step 1: Confirm mating has occurred by checking for the presence of a vaginal plug in the female the morning after co-housing.
-
Possible Cause 2: Timing of Mating Trial. The mating trial may be initiated before this compound has reached its full contraceptive effect.
-
Troubleshooting Step 2: Based on preclinical data, a treatment period of at least four weeks is recommended in mice to achieve maximal reduction in sperm count and infertility before initiating mating trials.
-
Possible Cause 3: Female Fertility Issues. The female mice used in the trial may have underlying fertility problems.
-
Troubleshooting Step 3: Use female mice with proven fertility to ensure that the absence of pregnancy is a direct result of the male's treatment with this compound.
Problem 3: Slower onset of action in non-human primates compared to rodents.
-
Observation: While a significant reduction in sperm count is observed in non-human primates, the time to reach azoospermia or severe oligozoospermia may be longer than in mice.
-
Explanation: This is a known species-specific difference. The duration of the spermatogenic cycle is longer in primates than in rodents. Therefore, it takes a longer period of treatment to see the full effect of a compound that disrupts this process. Male macaques have also been noted to require a higher dosage of YCT-529.
-
Recommendation: Extend the treatment duration in non-human primate studies and consider dose-escalation studies to determine the optimal dose for this species.
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Dosage Range | Time to Onset of Contraceptive Effect | Efficacy | Time to Reversibility | Reference |
| Mouse | Not specified | 4 weeks | 99% pregnancy prevention | 4-6 weeks | |
| Non-human Primate (Cynomolgus) | Higher than mice | 2 weeks (significant sperm count reduction) | Significant sperm count reduction | 10-15 weeks |
Experimental Protocols
Protocol 1: Evaluation of Contraceptive Efficacy in Male Mice
-
Animal Selection: Use sexually mature male mice (e.g., C57BL/6 strain, 8-10 weeks old) and proven fertile female mice.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the study.
-
Treatment Group: Administer this compound orally (e.g., via gavage) to the male mice daily for a minimum of 4 weeks. Include a vehicle control group receiving the same volume of the vehicle used to dissolve this compound.
-
Mating Trial: After the 4-week treatment period, co-house each male mouse with one or two fertile female mice for a specified period (e.g., 7 days).
-
Confirmation of Mating: Check females daily for the presence of a vaginal plug to confirm mating.
-
Pregnancy Monitoring: Separate the females after the mating period and monitor them for signs of pregnancy for the duration of their gestation period (approximately 21 days).
-
Data Analysis: Record the number of pregnant females in the treatment and control groups. Calculate the pregnancy prevention rate.
-
Reversibility Study: After the mating trial, cease this compound administration. Allow the male mice a recovery period of at least 6 weeks. Repeat the mating trial with new fertile females to assess the return of fertility.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Caption: General experimental workflow for this compound development.
Caption: Troubleshooting logic for inconsistent this compound efficacy.
References
troubleshooting inconsistent results in YCT529 experiments
Welcome to the technical support center for YCT529 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from protocol deviations to biological variability. This guide provides a structured approach to identifying and resolving common issues.
| Issue Category | Potential Cause | Recommended Solution |
| In Vitro Assays | Cell line variability or misidentification | Ensure cell lines are obtained from a reputable source and regularly tested for identity and mycoplasma contamination. Use cells within a consistent and low passage number range. |
| Inconsistent culture conditions | Maintain strict adherence to protocols for media composition, supplements, temperature, and CO2 levels.[1] Use fresh media and supplements from consistent sources.[1] | |
| Pipetting and seeding density errors | Calibrate pipettes regularly.[1] Ensure uniform cell suspension before seeding to avoid clumps. Optimize and maintain a consistent cell seeding density to ensure cells are in the exponential growth phase during the experiment.[1][2] | |
| Edge effects in multi-well plates | Avoid using the outer wells of assay plates, as they are prone to evaporation. Fill perimeter wells with sterile PBS or media to maintain humidity. | |
| Reagent stability and preparation | Prepare this compound solutions fresh for each experiment, as the stability of the compound in various solvents over time may not be fully characterized. Ensure complete solubilization of the compound. | |
| Assay readout variability | If using a plate reader, ensure it is properly calibrated and settings are optimized for the specific assay (e.g., fluorescence filters, luminescence integration time). | |
| In Vivo Studies | High pharmacokinetic variability | Be aware that simple capsule formulations of this compound can lead to high variability in plasma exposure. Consider the formulation and route of administration. The fed or fasted state of the animal can also impact drug absorption. |
| Improper experimental design | Ensure proper randomization of animals into control and treatment groups. Use appropriate control groups (vehicle control). Clearly define the experimental unit and determine the necessary number of animals per group to achieve statistical power. | |
| Animal model selection and health | Select the most appropriate animal model for the research question. Ensure animals are healthy and free of underlying conditions that could affect the experimental outcome. Monitor for any adverse effects not previously reported. | |
| Inconsistent dosing and administration | Ensure accurate and consistent dosing for all animals. For oral administration, be mindful of the potential for incomplete delivery. | |
| Variability in sample collection and processing | Standardize procedures for tissue or blood sample collection, processing, and storage to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-hormonal, selective antagonist of the retinoic acid receptor alpha (RAR-α). RAR-α is a nuclear receptor that plays a critical role in spermatogenesis by mediating the effects of retinoic acid (a metabolite of vitamin A). By inhibiting RAR-α, this compound disrupts the signaling pathway essential for sperm production, leading to a reversible reduction in sperm count and temporary infertility.
Q2: What were the key findings from preclinical studies of this compound?
A2: Preclinical studies in mice demonstrated that orally administered this compound was 99% effective in preventing pregnancy. The contraceptive effect was fully reversible, with fertility restored within four to six weeks after discontinuing the drug. Studies in non-human primates also showed a significant decrease in sperm counts after two weeks of dosing, with fertility returning after treatment cessation. Importantly, no significant side effects were observed in these preclinical trials.
Q3: What is the current status of this compound clinical trials?
A3: A Phase 1a clinical trial of YCT-529 in human male volunteers has been completed. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses. The results showed that YCT-529 was well-tolerated with no serious adverse events reported. Following this, a Phase 1b/2a study with repeated dosing is underway to further evaluate safety and efficacy.
Q4: Are there any known factors that can influence the in vivo efficacy of RAR-α antagonists?
A4: Yes, some RAR-α antagonists have shown potent in vitro activity but poor in vivo efficacy when administered orally. This highlights the importance of compound formulation and bioavailability. Additionally, the diet and vitamin A status of the experimental animals could potentially influence the outcomes, as this compound's mechanism is directly linked to the retinoic acid pathway.
Experimental Protocols
General Protocol for In Vitro RAR-α Antagonist Activity Assay
This protocol describes a general method for assessing the antagonist activity of this compound on retinoic acid receptor alpha (RAR-α) using a reporter gene assay.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Ensure cells are healthy and in the exponential growth phase.
-
-
Transient Transfection:
-
Co-transfect the cells with three plasmids:
-
An expression vector for human RAR-α.
-
A reporter plasmid containing a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase).
-
An internal control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, plate the cells in multi-well plates.
-
Treat the cells with a constant concentration of all-trans retinoic acid (ATRA) to activate the RAR-α pathway.
-
Concurrently, treat with increasing concentrations of this compound (or vehicle control).
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the activity of the reporter gene (e.g., luciferase activity).
-
Also, measure the activity of the internal control (e.g., β-galactosidase activity).
-
-
Data Analysis:
-
Normalize the reporter gene activity to the internal control activity for each well.
-
Plot the normalized reporter activity against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the ATRA-induced reporter gene activity.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting sperm production.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
strategies to minimize variability in YCT529 in vivo studies
This guide provides researchers, scientists, and drug development professionals with strategies to minimize variability in in vivo studies involving YCT529. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) about this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental, non-hormonal male contraceptive that functions as a selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a nuclear receptor that plays a critical role in the vitamin A signaling pathway, which is essential for sperm production (spermatogenesis).[1][3] By inhibiting RAR-α, this compound disrupts the development and maturation of sperm cells, leading to a temporary and reversible state of infertility.[1]
Q2: What is the chemical formulation of this compound?
A2: The active pharmaceutical ingredient (API) is YCT-529 Free Acid, with the chemical formula C29H25NO3. For in vivo studies, it is crucial to develop a formulation with good solubility and stability to ensure consistent bioavailability.
Q3: Is the contraceptive effect of this compound reversible?
A3: Yes, preclinical studies in mice and non-human primates have demonstrated that the contraceptive effect is fully reversible. In mice, fertility was restored within four to six weeks after discontinuing the compound. In non-human primates, sperm counts returned to normal within 10 to 15 weeks after treatment cessation.
This compound Signaling Pathway
The diagram below illustrates the mechanism by which this compound inhibits spermatogenesis.
References
improving the translational relevance of YCT529 preclinical data
This technical support center provides researchers, scientists, and drug development professionals with detailed information to improve the translational relevance of YCT529 preclinical data. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from key preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a nuclear receptor that plays a critical role in spermatogenesis.[3][4] By inhibiting RAR-α, this compound blocks the binding of retinoic acid (a metabolite of vitamin A), which is essential for sperm production.[1] This disruption of the vitamin A signaling pathway in the testes leads to a reversible cessation of sperm production.
Q2: What were the key preclinical findings regarding the efficacy of this compound?
A2: In preclinical studies involving male mice, orally administered this compound demonstrated 99% efficacy in preventing pregnancy. In non-human primates, this compound led to a significant reduction in sperm count.
Q3: How quickly does this compound induce infertility, and is it reversible?
A3: In mice, infertility was achieved within four weeks of daily oral administration. In non-human primates, a significant decrease in sperm count was observed within two weeks. The contraceptive effect of this compound is fully reversible. Fertility was restored in mice within six weeks after discontinuing the treatment. In non-human primates, sperm counts returned to normal levels within 10 to 15 weeks after cessation of treatment.
Q4: What is the safety profile of this compound in preclinical models?
A4: Preclinical studies in both mice and non-human primates reported no significant side effects. This favorable safety profile is attributed to the selective targeting of RAR-α, minimizing off-target effects.
Q5: What are the known pharmacokinetic properties of this compound?
A5: In vivo pharmacokinetic evaluations in male CD-1 mice after a single 10 mg/kg oral dose resulted in peak plasma levels of 907 ng/mL within 30 minutes. The compound has a calculated systemic half-life of 6.1 hours in mice. In a non-human primate model, single oral doses of 1, 5, and 10 mg/kg showed good oral bioavailability and dose-proportional exposure.
Troubleshooting Guide
Issue 1: Variability in the onset of infertility in animal models.
-
Possible Cause: Inconsistent oral dosing.
-
Solution: Ensure accurate gavage technique to deliver the full intended dose. For voluntary oral administration, monitor consumption to ensure the full dose is ingested.
-
-
Possible Cause: Differences in animal strain, age, or baseline fertility.
-
Solution: Use a homogenous population of animals for your studies. Record baseline fertility parameters before initiating treatment.
-
-
Possible Cause: Formulation issues affecting bioavailability.
-
Solution: Refer to the detailed experimental protocols for the recommended vehicle and formulation of this compound. Ensure the compound is fully dissolved or suspended before administration.
-
Issue 2: Slower than expected recovery of fertility after treatment cessation.
-
Possible Cause: Compound accumulation in tissues.
-
Solution: While preclinical data suggest good clearance, consider extending the recovery period and monitoring for compound levels in relevant tissues if recovery is delayed.
-
-
Possible Cause: Individual animal variation in drug metabolism and clearance.
-
Solution: Increase the sample size to account for individual variability. Monitor key metabolic enzymes if this is a persistent issue.
-
Issue 3: Difficulty replicating the 99% efficacy rate in mouse mating trials.
-
Possible Cause: Suboptimal dosing regimen.
-
Solution: Adhere strictly to the dosing schedule and concentration outlined in the experimental protocols. Ensure the dose is adjusted for the body weight of the animals.
-
-
Possible Cause: Issues with the female mice used in the mating trials.
-
Solution: Use female mice of proven fertility and standardize their estrous cycle to ensure optimal conditions for conception.
-
-
Possible Cause: Inadequate duration of treatment before initiating mating trials.
-
Solution: Ensure male mice have been treated for the full recommended duration to achieve complete infertility before pairing with females.
-
Quantitative Data Summary
Table 1: Efficacy and Reversibility of this compound in Preclinical Models
| Parameter | Animal Model | Result | Citation |
| Pregnancy Prevention Efficacy | Mouse | 99% | |
| Time to Infertility | Mouse | 4 weeks | |
| Time to Fertility Recovery | Mouse | 6 weeks | |
| Effect on Sperm Count | Non-human primate | Significant reduction | |
| Time to Reduced Sperm Count | Non-human primate | 2 weeks | |
| Time to Sperm Count Recovery | Non-human primate | 10-15 weeks |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Model | Value | Citation |
| IC50 against RARα | In vitro | 6.8 nM | |
| Half-life (t½) | Human liver microsomes | 9.5 h | |
| Half-life (t½) | Non-human primate liver microsomes | 23.1 h | |
| Peak Plasma Level (Cmax) | CD-1 Mice (10 mg/kg oral) | 907 ng/mL | |
| Time to Peak Plasma (Tmax) | CD-1 Mice (10 mg/kg oral) | 30 min | |
| Systemic Half-life (t½) | CD-1 Mice | 6.1 h |
Detailed Experimental Protocols
1. Mouse Mating Trial for Efficacy Assessment
-
Animals: Sexually mature male and female CD-1 mice.
-
This compound Formulation and Dosing: this compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water. Administer orally via gavage at a dose of 10 mg/kg body weight once daily.
-
Treatment Period: Male mice are treated for 28 consecutive days.
-
Mating: After the 28-day treatment period, each male mouse is co-housed with two untreated, fertile female mice for a period of 7 days.
-
Efficacy Assessment: Female mice are monitored for pregnancy. The number of pregnant females in the treatment group is compared to a vehicle-treated control group. Efficacy is calculated as: (1 - (Number of pregnancies in treatment group / Number of pregnancies in control group)) * 100%.
2. Sperm Count Analysis in Non-Human Primates
-
Animals: Adult male cynomolgus monkeys.
-
This compound Formulation and Dosing: this compound is formulated in a suitable vehicle for oral administration (e.g., in a treat or via gavage) at doses of 2.5 and 5 mg/kg/day.
-
Sample Collection: Semen samples are collected via electroejaculation at baseline and at regular intervals (e.g., weekly) during the treatment and recovery periods.
-
Sperm Count: The concentration of sperm in the ejaculate is determined using a hemocytometer or an automated sperm analyzer. Total sperm count is calculated by multiplying the concentration by the ejaculate volume.
Visualizations
Caption: Mechanism of action of this compound in inhibiting spermatogenesis.
Caption: Preclinical development workflow for this compound.
References
- 1. sciencealert.com [sciencealert.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. A retinoic acid receptor alpha antagonist counteracts retinoid teratogenicity in vitro and reduced incidence and/or severity of malformations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for resistance to YCT529's contraceptive effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance to the contraceptive effects of YCT529.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RAR-α).[1][2][3] By inhibiting RAR-α, this compound blocks the signaling pathway of retinoic acid (a form of Vitamin A), which is essential for spermatogenesis. This disruption of vitamin A signaling in the testes prevents the production and release of sperm, leading to temporary infertility.[1][3]
Q2: What are the theoretical mechanisms by which resistance to this compound's contraceptive effects could develop?
While no clinical resistance to this compound has been reported, based on studies of other RAR antagonists, particularly in the context of cancer treatment, several potential mechanisms of resistance can be hypothesized:
-
Target Modification: Mutations in the RARA gene that alter the ligand-binding domain could reduce the affinity of this compound for the RAR-α protein, thereby diminishing its inhibitory effect.
-
Altered Drug Metabolism: Changes in the expression or activity of metabolic enzymes could lead to faster clearance or inactivation of this compound, reducing its effective concentration at the target site.
-
Upregulation of Bypass Pathways: The complex process of spermatogenesis is regulated by multiple signaling pathways. Upregulation of pathways independent of RAR-α, such as those driven by follicle-stimulating hormone (FSH) or testosterone, could potentially compensate for the inhibition of retinoic acid signaling.
-
Changes in Co-regulator Proteins: The transcriptional activity of RAR-α is modulated by co-activator and co-repressor proteins. Alterations in the expression or function of these co-regulators could potentially override the antagonistic effect of this compound.
Q3: Has resistance to this compound been observed in preclinical studies?
Preclinical studies in mice and non-human primates have demonstrated high efficacy (99% in mice) and reversibility of this compound's contraceptive effect. These studies have not reported the development of resistance. Fertility was restored within four to six weeks in mice and within 10-15 weeks in non-human primates after cessation of treatment.
Troubleshooting Guides
Guide 1: In Vitro Cell-Based Assays - Unexpected this compound Efficacy
Issue: Inconsistent or lower-than-expected inhibition of RAR-α activity in a cell-based reporter assay (e.g., luciferase or beta-galactosidase reporter assay).
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Verify the identity and passage number of the cell line. Ensure cells are healthy and free from mycoplasma contamination. |
| Compound Stability/Solubility | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all wells. Visually inspect for any precipitation. |
| Assay Conditions | Optimize cell seeding density and treatment duration. Ensure consistent incubation times and conditions (temperature, CO2). |
| Reagent Quality | Use fresh, properly stored assay reagents. For luciferase assays, ensure the substrate has not degraded. |
| Promoter Strength | If using a very strong promoter for the reporter gene, the signal may be saturated, masking the inhibitory effect. Consider using a weaker promoter. |
| Off-target Effects of Vehicle | Include a vehicle-only control to ensure the solvent is not affecting cell viability or reporter gene expression. |
Guide 2: In Vivo Animal Studies - Suboptimal Contraceptive Efficacy
Issue: Male animals treated with this compound remain fertile or show a less significant reduction in sperm count than anticipated.
| Potential Cause | Troubleshooting Steps |
| Compound Administration | Verify the accuracy of dosing calculations and administration technique (e.g., oral gavage). Ensure complete delivery of the intended dose. |
| Pharmacokinetics | If possible, perform pharmacokinetic analysis to determine the plasma and testicular concentrations of this compound to ensure adequate exposure. |
| Animal Strain Variability | Be aware that different mouse strains can exhibit variations in drug metabolism and response. |
| Dietary Vitamin A Levels | Ensure a consistent and standard diet for all animals, as high levels of dietary vitamin A could potentially compete with the antagonist. |
| Timing of Analysis | Spermatogenesis is a lengthy process. Ensure that the duration of treatment is sufficient to observe an effect on mature sperm counts. In mice, effects on fertility are typically observed within 4 weeks of administration. |
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| RAR-α IC50 | 6.8 nM |
Table 2: this compound Preclinical Efficacy
| Species | Efficacy | Time to Effect | Reversibility | Reference |
| Mouse | 99% pregnancy prevention | 4 weeks | 4-6 weeks | |
| Non-human Primate | Significant sperm count reduction | 2 weeks | 10-15 weeks |
Experimental Protocols
Protocol 1: RAR-α Antagonist Transactivation Assay
This protocol is adapted from standard luciferase reporter assays and can be used to quantify the antagonist activity of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine)
-
Expression plasmid for human RAR-α
-
Reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression
-
Control plasmid expressing Renilla luciferase (for normalization)
-
This compound
-
All-trans retinoic acid (ATRA)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the RAR-α expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a constant, sub-maximal concentration of ATRA (e.g., 10 nM) and varying concentrations of this compound. Include appropriate controls (vehicle only, ATRA only).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 2: Mouse Sperm Count and Motility Analysis
This protocol provides a method for assessing the contraceptive efficacy of this compound in a mouse model.
Materials:
-
Male mice (e.g., CD-1 strain)
-
This compound formulated for oral administration
-
M2 medium
-
Petri dishes
-
Sperm counting chamber (e.g., hemocytometer)
-
Microscope with phase-contrast optics
-
Computer-Assisted Sperm Analysis (CASA) system (optional)
Procedure:
-
Treatment: Administer this compound or vehicle control to male mice daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
Sperm Collection: Euthanize the mice and dissect the cauda epididymides. Place each cauda epididymis in a pre-warmed Petri dish containing 1 mL of M2 medium. Make several incisions in the epididymis to allow sperm to swim out for 10-15 minutes at 37°C.
-
Sperm Count: Dilute the sperm suspension and load it into a sperm counting chamber. Count the number of sperm heads in a defined area and calculate the sperm concentration.
-
Sperm Motility: Place a drop of the undiluted sperm suspension on a pre-warmed microscope slide and cover with a coverslip. Assess the percentage of motile sperm by observing at least 200 sperm under a phase-contrast microscope. For more detailed analysis, a CASA system can be used to determine various motility parameters.
-
Data Analysis: Compare the sperm count and motility between the this compound-treated and control groups using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
Validation & Comparative
YCT529 vs. Hormonal Male Contraceptives: A Comparative Analysis for Drug Development Professionals
A new era in male contraception is dawning, with promising candidates offering alternatives to the long-standing options of condoms and vasectomy. This guide provides a detailed comparative analysis of two leading approaches: the novel non-hormonal agent YCT529 and the more established hormonal contraceptives. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the current landscape of reversible male contraception.
Executive Summary
This compound, a first-in-class non-hormonal oral contraceptive, and various hormonal formulations represent two distinct strategies for achieving reversible male infertility. This compound acts by selectively inhibiting the retinoic acid receptor-alpha (RAR-α), a crucial pathway for spermatogenesis, without affecting the body's hormonal balance.[1] In contrast, hormonal contraceptives utilize a combination of androgens (like testosterone) and progestins to suppress the gonadotropins that stimulate sperm production.[2] While both approaches have shown promise in clinical and preclinical studies, they differ significantly in their mechanism, side effect profiles, and routes of administration.
Comparative Data on Efficacy and Safety
The following tables summarize the available quantitative data from preclinical and clinical trials for this compound and various hormonal male contraceptives.
| Parameter | This compound (Non-Hormonal) | Hormonal Contraceptives (e.g., NES/T Gel, Injections) |
| Mechanism of Action | Selective Retinoic Acid Receptor-alpha (RAR-α) antagonist[1] | Suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[2] |
| Route of Administration | Oral (daily pill)[3] | Transdermal gel, Intramuscular injection[4][5] |
| Reported Efficacy | Preclinical (Mice): 99% effective in preventing pregnancy.[3] Preclinical (Non-human primates): Significant reduction in sperm counts.[3] Human: Phase 2 trials are underway to assess efficacy.[6] | Clinical (Various formulations): Suppression of sperm concentration to ≤ 1 million/mL in 86-95.9% of participants.[5][7] Contraceptive efficacy comparable to female hormonal methods.[2] |
| Time to Efficacy | Preclinical (Mice): Infertility within 4 weeks.[3] Preclinical (Non-human primates): Lowered sperm counts within 2 weeks.[3] | Clinical (NES/T Gel): Median time to sperm suppression of less than 8 weeks.[7] Clinical (Injectable): Suppression within 24 weeks for most men.[8] |
| Reversibility | Preclinical (Mice): Full fertility restored within 4-6 weeks.[3] Preclinical (Non-human primates): Full recovery of sperm count in 10-15 weeks.[3] | Clinical (Injectable): Reversibility of spermatogenesis in 94.8% of users after 52 weeks of recovery.[5] |
| Reported Side Effects | Preclinical: No significant side effects observed.[3] Human (Phase 1): Well-tolerated with no serious adverse events; no changes in hormones, mood, or libido.[9][10] | Clinical: Acne, injection site pain, increased libido, mood changes (including depression), and weight gain.[8][11][12] |
Table 1: Comparative Performance of this compound and Hormonal Male Contraceptives
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and hormonal contraceptives lies in their molecular targets and the signaling pathways they disrupt.
This compound: Targeting the Retinoid Signaling Pathway
This compound operates through a highly specific, non-hormonal mechanism by antagonizing the retinoic acid receptor-alpha (RAR-α).[1] Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis. By binding to RAR-α in the Sertoli cells of the testes, it initiates a cascade of gene expression required for the development and maturation of sperm.[13] this compound competitively inhibits this binding, thereby halting sperm production at a critical step.[14] This targeted approach avoids interference with the endocrine system, thus preserving normal testosterone (B1683101) levels and avoiding hormonal side effects.[6]
Hormonal Contraceptives: The Hypothalamic-Pituitary-Gonadal Axis
Hormonal male contraceptives work by interrupting the hypothalamic-pituitary-gonadal (HPG) axis.[4] Exogenous administration of androgens (like testosterone) and progestins provides negative feedback to the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion.[2] The reduction in LH and FSH levels drastically lowers intratesticular testosterone, which is essential for spermatogenesis, thereby inhibiting sperm production.[15] The exogenous testosterone in the formulation serves to maintain normal physiological functions and libido.[15]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are summaries of the experimental protocols for key studies of this compound and hormonal contraceptives.
This compound Preclinical Mating Study (Mice)
-
Objective: To determine the contraceptive efficacy and reversibility of orally administered this compound in male mice.
-
Methodology:
-
Male mice were orally administered this compound daily for 4 weeks.
-
During the treatment period, each male mouse was paired with a female mouse for mating trials.
-
Pregnancy rates in the female mice were monitored to determine contraceptive efficacy.
-
After the 4-week treatment period, the administration of this compound was discontinued (B1498344).
-
The male mice were then monitored for the return of fertility through subsequent mating trials for a period of up to 6 weeks.[3]
-
Hormonal Contraceptive Clinical Trial (NES/T Gel)
-
Objective: To evaluate the efficacy, safety, and reversibility of a transdermal Nestorone® (progestin) and Testosterone (NES/T) gel for male contraception.
-
Methodology:
-
Screening Phase: Healthy male participants and their female partners were screened for eligibility.
-
Suppression Phase: Male participants applied the NES/T gel daily to their shoulders. Semen analysis was performed regularly to monitor sperm concentration. Couples were required to use an alternative method of contraception during this phase.
-
Efficacy Phase: Once the sperm concentration was suppressed to ≤ 1 million/mL, couples relied solely on the NES/T gel for contraception for 52 weeks.
-
Recovery Phase: After the efficacy phase, participants discontinued the gel, and sperm concentration was monitored until it returned to baseline levels to assess reversibility.[4]
-
Conclusion and Future Directions
Both this compound and hormonal contraceptives represent significant advancements in the field of male contraception. This compound's non-hormonal, targeted approach offers the potential for a side-effect profile that is distinct from hormonal methods, a key consideration for long-term user acceptability. The preliminary human safety data for this compound is encouraging, with no significant adverse events reported.[9]
Hormonal contraceptives, having been in development for a longer period, have more extensive clinical data demonstrating their efficacy in suppressing spermatogenesis to levels that provide effective contraception.[2] However, the associated hormonal side effects remain a challenge for some users.[8][11]
The ongoing and upcoming clinical trials for this compound will be critical in establishing its efficacy and long-term safety profile in humans. For hormonal contraceptives, research continues to focus on optimizing delivery methods and hormone combinations to minimize side effects while maintaining high efficacy. The continued development of both these approaches will ultimately provide men with a greater choice in reproductive health, a crucial step towards shared contraceptive responsibility.
References
- 1. kup.at [kup.at]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Unlocking the Potential of a New Male Contraceptive Pill this compound | BioRender [biorender.com]
- 7. sciencealert.com [sciencealert.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Male Hormonal Contraception: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A new non-hormonal male contraceptive: how animals in research are paving the way :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. Male Contraception Clinical Trials - Male Contraceptive Initiative [malecontraceptive.org]
- 13. clinicaltrial.be [clinicaltrial.be]
- 14. m.youtube.com [m.youtube.com]
- 15. malecontraception.center [malecontraception.center]
A Comparative Analysis of YCT529 and Other Non-Hormonal Male Contraceptives
For Immediate Release
A new frontier in contraception is emerging with the development of non-hormonal male contraceptives. This guide provides a detailed comparison of the promising drug candidate YCT529 with other notable non-hormonal methods in preclinical development. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape, including efficacy data, mechanisms of action, and detailed experimental protocols.
Executive Summary
This compound, a potent and selective retinoic acid receptor-alpha (RAR-α) antagonist, has demonstrated high contraceptive efficacy in preclinical studies. It represents a significant advancement in the quest for a reversible, non-hormonal male birth control pill. This guide compares this compound with other leading non-hormonal strategies, including the inhibition of soluble adenylyl cyclase (sAC), serine/threonine kinase 33 (STK33), and the epididymal protease inhibitor (EPPIN). Each of these approaches offers a unique mechanism to achieve male contraception, with varying efficacy, onset of action, and reversibility profiles observed in animal models.
Data Presentation: Efficacy of Non-Hormonal Male Contraceptives
The following table summarizes the key preclinical findings for this compound and its comparators.
| Compound/Method | Target | Mechanism of Action | Animal Model | Efficacy | Onset of Action | Reversibility | Key Findings & Side Effects |
| This compound | Retinoic Acid Receptor-alpha (RAR-α) | Inhibits spermatogenesis by blocking the binding of retinoic acid to RAR-α. | Mice, Non-human primates | 99% effective in preventing pregnancy in mice.[1] | Reduced sperm counts within 4 weeks in mice and 2 weeks in primates.[2] | Fertile again 4-6 weeks after cessation in mice.[1] | No observable side effects reported in preclinical studies.[1] |
| sAC Inhibitors (e.g., TDI-11861) | Soluble Adenylyl Cyclase (sAC) | Inhibits sperm motility and capacitation. | Mice | 100% contraceptive efficacy for up to 2.5 hours after a single dose.[3] | Within 30 minutes to an hour. | Full fertility returns the next day. | On-demand contraceptive approach; no reported side effects in mice. |
| STK33 Inhibitors (e.g., CDD-2807) | Serine/Threonine Kinase 33 (STK33) | Induces abnormal sperm with reduced motility. | Mice | Sired few litters with fewer pups per litter; no litters after the first month of treatment. | Not explicitly stated, but treatment was for 21 days. | Fertility recovered three weeks after stopping treatment. | No signs of toxicity, did not accumulate in the brain, and did not alter testis size. |
| EPPIN Inhibitors (e.g., EP055) | Epididymal Protease Inhibitor (EPPIN) | Binds to EPPIN on the sperm surface, inhibiting motility. | Rhesus Macaques | No normal sperm motility observed 30 hours post-infusion. | Within hours. | Full recovery of sperm motility by 18 days post-infusion. | Administered via intravenous infusion in the reported study. |
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
This compound Mouse Mating Trial Protocol
-
Animal Model: Sexually mature male and female CD-1 mice.
-
Drug Administration: Male mice were administered this compound orally via gavage at a dose of 10 or 20 mg/kg daily for four weeks. A control group received a vehicle solution.
-
Mating Study: Following the 4-week treatment period, each male mouse was co-housed with a sexually mature female mouse.
-
Efficacy Endpoint: The primary endpoint was the prevention of pregnancy in the female mice. The number of pregnancies in the treatment group was compared to the control group.
-
Reversibility Assessment: After the mating trial, this compound administration was discontinued. The male mice were then monitored for the return of fertility by subsequent mating trials at different time points (e.g., 4-6 weeks post-treatment).
sAC Inhibitor (TDI-11861) Mouse Contraceptive Efficacy Study
-
Animal Model: Sexually mature male and female mice.
-
Drug Administration: Male mice received a single intraperitoneal injection of TDI-11861 (50 mg/kg).
-
Mating Study: Mating was initiated between 30 minutes and 2.5 hours post-injection by pairing the treated males with receptive females.
-
Efficacy Endpoint: The contraceptive efficacy was determined by the number of pregnancies resulting from the timed matings compared to a vehicle-treated control group.
-
Reversibility Assessment: The return of fertility was assessed by conducting further mating trials on subsequent days following the initial drug administration.
STK33 Inhibitor (CDD-2807) Mouse Fertility Study
-
Animal Model: Male and female mice.
-
Drug Administration: Two dosing protocols were used:
-
Protocol 1: Intraperitoneal injection of CDD-2807 at 15 mg/kg twice daily for 21 days.
-
Protocol 2: Intraperitoneal injection of CDD-2807 at 50 mg/kg once daily.
-
-
Mating Study: Treated male mice were housed with fertile female mice for up to six weeks.
-
Efficacy Endpoint: Fertility was assessed by the number of litters and the number of pups per litter sired by the treated males compared to a control group.
-
Reversibility Assessment: Treatment was stopped, and the male mice were placed with new mates to monitor the return of fertility, which was observed after three weeks.
EPPIN Inhibitor (EP055) Macaque Sperm Motility Study
-
Animal Model: Adult male rhesus macaques.
-
Drug Administration: A single high-dose intravenous infusion of EP055 (125–130 mg/kg) was administered.
-
Semen Analysis: Semen samples were collected at various time points post-infusion (e.g., 6 and 30 hours).
-
Efficacy Endpoint: The primary endpoint was the assessment of sperm motility, specifically the percentage of normally motile sperm, compared to pre-treatment levels.
-
Reversibility Assessment: Sperm motility was monitored in subsequent semen samples until it returned to baseline levels, which occurred by 18 days post-infusion.
Conclusion
This compound and other non-hormonal male contraceptives represent a diverse and promising pipeline of potential birth control options for men. This compound's high efficacy and oral administration make it a strong candidate for a daily pill. In contrast, sAC inhibitors offer a novel "on-demand" approach, while STK33 and EPPIN inhibitors provide alternative mechanisms targeting sperm function. The detailed data and protocols presented in this guide are intended to support the ongoing research and development efforts in this critical area of reproductive health. Continued investigation and clinical trials will be essential to determine the safety and efficacy of these compounds in humans.
References
validation of YCT529's selectivity for RAR-α over other RAR isoforms
A comparative guide to the selectivity and validation of YCT529, a potent and selective RAR-α antagonist.
Introduction
This compound is a novel, orally bioavailable small molecule that acts as a selective antagonist for the Retinoic Acid Receptor-α (RAR-α).[1][2] RARs are nuclear receptors that play a crucial role in mediating the biological effects of retinoic acid, a metabolite of vitamin A. There are three main isoforms of RARs: RAR-α, RAR-β, and RAR-γ, each with distinct tissue distribution and functions. The selective inhibition of RAR-α by this compound presents a promising therapeutic strategy for various applications, including non-hormonal male contraception.[1][2][3] This guide provides a comprehensive comparison of this compound's selectivity for RAR-α over other RAR isoforms, supported by experimental data and detailed methodologies.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound for RAR-α has been quantitatively assessed through in vitro transactivation assays, which measure the ability of a compound to inhibit the transcriptional activity of the receptor in the presence of an agonist. The half-maximal inhibitory concentration (IC50) values from these studies demonstrate the high potency and selectivity of this compound for RAR-α.
| Compound | RAR-α IC50 (nM) | RAR-β IC50 (nM) | RAR-γ IC50 (nM) |
| This compound | 6.8 | >10,000 | >10,000 |
Data sourced from in vitro transactivation assays.
As the data indicates, this compound is a potent inhibitor of RAR-α with an IC50 value in the low nanomolar range. In contrast, its inhibitory activity against RAR-β and RAR-γ is significantly lower, with IC50 values exceeding 10,000 nM. This represents a selectivity of over 1470-fold for RAR-α compared to the other isoforms, highlighting the targeted nature of this compound.
Retinoic Acid Receptor (RAR) Signaling Pathway
Retinoic acid (RA), the active form of vitamin A, plays a pivotal role in cellular differentiation, proliferation, and apoptosis by binding to and activating RARs. Upon entering the cell, RA binds to cellular retinoic acid-binding proteins (CRABPs) which facilitate its transport to the nucleus. In the nucleus, RA binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that regulate various cellular processes. This compound, as an RAR-α antagonist, competitively binds to the ligand-binding pocket of RAR-α, preventing the binding of retinoic acid and subsequent gene transcription.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Protocols
The validation of this compound's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays used to characterize RAR antagonists.
Luciferase Reporter Transactivation Assay
This assay is a cell-based method to quantify the ability of a compound to modulate the transcriptional activity of a specific RAR isoform.
a. Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for full-length human RAR-α, RAR-β, or RAR-γ
-
A luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE) driving the expression of the luciferase gene
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans retinoic acid (ATRA) as the agonist
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
b. Method:
-
Cell Seeding: Seed HEK293 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the specific RAR isoform, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of the agonist (ATRA, typically at its EC50) and varying concentrations of the antagonist (this compound or other test compounds). Include control wells with agonist only (positive control) and vehicle only (negative control).
-
Incubation: Incubate the cells for another 24 hours to allow for gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Radioligand Binding Assay
This biochemical assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific RAR isoform.
a. Materials:
-
Purified recombinant human RAR-α, RAR-β, or RAR-γ ligand-binding domains (LBDs)
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans retinoic acid)
-
This compound and other unlabeled test compounds
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Method:
-
Reaction Setup: In a 96-well plate, combine the purified RAR-LBD, a fixed concentration of the radiolabeled retinoic acid, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes while unbound ligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled retinoic acid) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibition constant) or IC50 value.
Experimental Workflow for Selectivity Validation
The process of validating the selectivity of a compound like this compound involves a systematic workflow, from initial screening to detailed characterization.
Caption: Experimental Workflow for Validating this compound's Selectivity.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective antagonist of Retinoic Acid Receptor-α. Its minimal activity against RAR-β and RAR-γ isoforms underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of this compound and other selective RAR modulators. This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target effects and a more favorable safety profile for its intended therapeutic applications.
References
A Comparative Analysis of the Long-Term Safety Profiles: YCT529 vs. Hormonal Male Contraceptives
For Immediate Release
In the evolving landscape of male contraception, the demand for safe, effective, and reversible options is paramount. This guide provides a detailed comparison of the long-term safety profiles of the novel non-hormonal contraceptive candidate, YCT529, and traditional hormonal male contraceptive options. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Executive Summary
This compound, a selective retinoic acid receptor-alpha (RAR-α) inhibitor, represents a paradigm shift in male contraception by avoiding the hormonal manipulation inherent in traditional approaches.[1][2] Early clinical data for this compound suggests a favorable safety profile, with no significant adverse events reported in its first-in-human trials.[3][4][5] In contrast, hormonal contraceptives, which suppress spermatogenesis by modulating the hypothalamic-pituitary-gonadal (HPG) axis, have a well-documented history of side effects ranging from mild to severe, in some cases leading to the discontinuation of clinical trials.
Comparative Safety and Tolerability
The long-term safety of any contraceptive is a critical factor for its viability. Below is a summary of the reported adverse events from clinical trials of this compound and various hormonal contraceptive formulations.
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of adverse events reported in clinical trials for this compound and different hormonal male contraceptive options.
Table 1: Safety Profile of this compound (Non-Hormonal)
| Adverse Event | Frequency in Phase 1a Clinical Trial (N=16) |
| Serious Adverse Events | 0% |
| Hormonal Changes (Testosterone, LH, FSH) | No significant changes |
| Changes in Libido | No reported changes |
| Mood Alterations | No reported changes |
| Cardiovascular Effects (Heart Rate) | No effects |
| Other Reported Events | None noted |
Data from a single ascending dose study. Longer-term studies are ongoing.
Table 2: Safety Profile of Hormonal Male Contraceptives (Various Formulations)
| Adverse Event | Testosterone (B1683101) Undecanoate + Norethisterone Enanthate (Injectable) | Dimethandrolone Undecanoate (DMAU) (Oral) | Nestorone® (segesterone acetate)/Testosterone Gel (Transdermal) |
| Acne | Common | 7% (5 of 73 subjects) | 21% |
| Weight Gain | Significant increase observed | Mild gain reported | 7% |
| Changes in Libido | Increased libido reported | 11% reported decreased libido | Minimized side effects reported |
| Mood Disorders/Alterations | Frequent, led to early trial termination | No significant changes reported | Not reported as a major side effect |
| Injection Site Pain | Common | N/A | N/A |
| Changes in Cholesterol (HDL) | Significant decrease | Decrease in "good" HDL cholesterol | Minimized side effects reported |
| Erectile Dysfunction | Not reported as a primary side effect | 13% in the highest dose group | Not reported as a major side effect |
Mechanism of Action and Signaling Pathways
The fundamental difference in the safety profiles of this compound and hormonal contraceptives stems from their distinct mechanisms of action.
This compound: Non-Hormonal RAR-α Inhibition
This compound functions as a selective antagonist of the retinoic acid receptor-alpha (RAR-α), a nuclear receptor crucial for spermatogenesis. By blocking RAR-α, this compound disrupts the vitamin A signaling pathway within the testes, which is essential for the development and maturation of sperm cells. This targeted approach avoids interference with the body's hormonal systems.
Hormonal Contraceptives: HPG Axis Suppression
Hormonal male contraceptives utilize exogenous androgens, often in combination with progestins, to suppress the hypothalamic-pituitary-gonadal (HPG) axis. This suppression reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn inhibits intratesticular testosterone production and spermatogenesis. While effective, this systemic hormonal manipulation is the source of the associated side effects.
Experimental Protocols
A summary of the methodologies employed in key clinical trials is provided below.
This compound Phase 1a Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: 16 healthy male volunteers.
-
Intervention: Participants received a single oral dose of this compound at escalating doses (10 mg, 30 mg, 90 mg, or 180 mg) or a placebo in a fasted state. A cohort also received a 30 mg dose in a fed state to assess food effects.
-
Primary Outcomes: Safety and tolerability were assessed through monitoring of vital signs, laboratory data, and adverse events.
-
Secondary Outcomes: Pharmacokinetics and pharmacodynamics were evaluated, including effects on heart rate, hormone levels (FSH, LH, testosterone), sex hormone-binding globulin, inflammatory biomarkers, sexual desire, and mood.
-
Monitoring Period: Participants were monitored for 14 days following dosing.
Hormonal Contraceptive Clinical Trial (Injectable Testosterone Undecanoate and Norethisterone Enanthate)
-
Study Design: A prospective multicenter study.
-
Participants: 320 healthy men, aged 18–45 years, and their female partners.
-
Intervention: Intramuscular injections of 200 mg norethisterone enanthate combined with 1000 mg testosterone undecanoate, administered every 8 weeks.
-
Primary Outcomes: Suppression of spermatogenesis evaluated by ejaculate analysis and contraceptive efficacy determined by pregnancy rate.
-
Safety Assessment: Monitoring and reporting of all adverse events.
-
Duration: The efficacy phase lasted up to 56 weeks, with a subsequent recovery period of up to 52 weeks.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the clinical assessment of male contraceptives, highlighting the key phases of development.
Conclusion
The development of this compound marks a significant advancement in the quest for a safe and effective non-hormonal male contraceptive. The early safety data is promising, suggesting a well-tolerated profile that circumvents the hormonal side effects associated with traditional male contraceptive approaches. While long-term data for this compound is still forthcoming, its targeted mechanism of action presents a compelling alternative to the systemic hormonal suppression required by current hormonal options. Continued research and larger, longer-duration clinical trials will be essential to fully elucidate the long-term safety and efficacy of this compound and to realize its potential as a transformative option in family planning.
References
A Comparative Review of Reversibility in Male Contraceptives: From Hormonal Agents to Physical Barriers
For Immediate Release
A comprehensive review of current and emerging male contraceptive methods reveals a promising landscape of reversible options, though long-term human data on the restoration of fertility remains a critical area of ongoing research. This guide provides a detailed comparison of the reversibility profiles of various hormonal and non-hormonal male contraceptives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Hormonal Contraceptives: A Reversible Suppression
Hormonal male contraceptives primarily function by suppressing the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn inhibits testicular testosterone (B1683101) and sperm production. The reversibility of these methods is a key focus of clinical trials.
Nestorone®/Testosterone (NES/T) Transdermal Gel
This daily topical gel combines a progestin (Nestorone®) to suppress sperm production and testosterone to maintain normal androgen levels. Clinical trials are ongoing to fully evaluate its efficacy, safety, and reversibility.[1][2][3] A Phase IIb clinical trial includes a recovery phase to assess the return of spermatogenesis after cessation of use.[4] Early results from the trial are encouraging, with the gel showing a faster than expected suppression of sperm production.[1][5] The study protocol outlines a 24-week recovery phase to monitor the return of sperm concentration to greater than 15 million/mL.[4]
Dimethandrolone Undecanoate (DMAU) and 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC)
These orally active androgens with progestational activity are being investigated as once-daily pills. Phase I and IIa clinical trials have demonstrated their potential to safely suppress gonadotropins and testosterone.[6][7][8][9][10][11][12]
Preclinical studies in rabbits with DMAU showed that upon cessation of treatment, sperm numbers and motility returned to pretreatment levels by week 30, and all males were fertile by week 31.[13] Serum levels of testosterone, FSH, and LH also returned to baseline.[13] Human trials have so far been short-term, focusing on safety and suppression, with planned follow-up to assess the return of normal hormone and sperm parameters.[7][12] Similarly, 11β-MNTDC has shown to be well-tolerated in short-term human trials, with plans for further studies to evaluate its efficacy and reversibility.[6][8][9][14]
A systematic review of hormonal male contraception indicates a high probability of spermatogenesis recovery. The probability of recovery to a sperm concentration of over 20 million/ml was 67% in 6 months, 90% in 12 months, and 100% within 24 months.[15]
Non-Hormonal Contraceptives: Diverse Mechanisms and Emerging Reversibility Data
Non-hormonal methods offer the advantage of avoiding hormonal side effects and are being developed with various mechanisms of action.
YCT-529
YCT-529 is an oral, non-hormonal contraceptive that acts as a retinoic acid receptor-alpha (RAR-α) antagonist, preventing sperm production by blocking access to vitamin A in the testes.[16][17] Preclinical studies in mice and non-human primates have shown it to be 99% effective in preventing pregnancy and 100% reversible with no reported side effects.[16][18][19] In mice, fertility was fully restored within 6 weeks of stopping the drug, while in primates, sperm counts fully recovered within 10-15 weeks.[18] The first-in-human Phase 1a clinical trial found the drug to be safe and well-tolerated in single ascending doses, laying the groundwork for further studies to assess its effect on sperm parameters and reversibility in humans.[17][20]
Vas-Occlusive Devices: ADAM™, Vasalgel®, and RISUG®
These methods involve injecting a gel into the vas deferens to block the passage of sperm.
ADAM™ is a hydrogel designed to be a long-acting, reversible contraceptive.[21][22][23][24] Early clinical trial data has shown its effectiveness in achieving azoospermia (the absence of sperm in ejaculate) for up to 24 months in some participants.[22][24][25] While the hydrogel is designed to degrade over time to restore fertility, and the company is developing protocols for on-demand reversal, human data on the actual reversal of the contraceptive effect is not yet available.[21][25]
Vasalgel® , a similar polymer gel, has demonstrated successful reversal in rabbit models.[26][27] After 14 months of contraception, an injection of sodium bicarbonate was used to flush out the gel, and sperm concentration and motility returned to baseline levels.[26] However, human clinical trial data on the reversibility of Vasalgel is still forthcoming.[28]
RISUG® (Reversible Inhibition of Sperm Under Guidance) has the most extensive clinical data in humans, with Phase III trials conducted in India.[29][30][31][32][33] The method involves injecting a polymer gel that is reported to be reversible by flushing the vas deferens with a solvent.[29][33] Long-term follow-up from Phase III trials suggests a high likelihood of functional reversibility, with no significant changes in hormone levels or the development of anti-sperm antibodies, which can be a concern with other vas-occlusive methods.[29][30][31]
Quantitative Data on Reversibility of Male Contraceptives
| Contraceptive Method | Type | Mechanism of Action | Reversibility Data | Time to Recovery |
| Hormonal Methods (General) | Hormonal | Gonadotropin Suppression | High probability of recovery.[15] | 67% recovery to >20 million/ml sperm in 6 months; 90% in 12 months; 100% in 24 months.[15] |
| NES/T Gel | Hormonal | Gonadotropin Suppression | Phase IIb trial with a 24-week recovery phase is ongoing.[4] | Data pending completion of clinical trials. |
| DMAU | Hormonal | Gonadotropin Suppression | Preclinical (rabbit): Return to pretreatment sperm numbers and fertility.[13] Human: Short-term trials show suppression; recovery data pending.[7][12] | Rabbit: Sperm numbers and motility by 30 weeks; fertility by 31 weeks.[13] |
| 11β-MNTDC | Hormonal | Gonadotropin Suppression | Human: Short-term trials show suppression; recovery data pending.[6][8] | Data pending completion of clinical trials. |
| YCT-529 | Non-Hormonal | RAR-α Antagonist | Preclinical (animal): 100% reversible.[16][18] Human: Phase 1a safety trial completed; reversibility not yet assessed.[17] | Mouse: 6 weeks.[18] Primate: 10-15 weeks.[18] |
| ADAM™ | Non-Hormonal | Vas-Occlusive | Designed to be reversible; human reversal data not yet available.[21][25] | Data pending completion of clinical trials. |
| Vasalgel® | Non-Hormonal | Vas-Occlusive | Preclinical (rabbit): Successful reversal of contraception.[26] Human reversal data not yet available.[28] | Rabbit: Sperm concentration and motility returned to baseline.[26] |
| RISUG® | Non-Hormonal | Vas-Occlusive | Phase III human trials in India suggest good functional reversibility.[29][30][31] | Data on time to conception after reversal in humans is limited. |
Experimental Protocols
Semen Analysis
The primary method for assessing the suppression and recovery of spermatogenesis is semen analysis. The World Health Organization (WHO) Laboratory Manual for the Examination and Processing of Human Semen, 6th Edition, provides standardized procedures for these assessments.[34][35][36][37][38]
Key Parameters Analyzed:
-
Sperm Concentration: The number of sperm per milliliter of semen.
-
Sperm Motility: The percentage of sperm that are moving, and the quality of their movement.
-
Sperm Morphology: The percentage of sperm with a normal shape.
-
Semen Volume and pH: Physical characteristics of the ejaculate.
Experimental Workflow for Semen Analysis in Contraceptive Trials:
Hormonal Profiling
For hormonal contraceptives, monitoring the recovery of the hypothalamic-pituitary-gonadal (HPG) axis is crucial.
Key Hormones Analyzed:
-
Testosterone: To ensure levels return to the normal physiological range.
-
Luteinizing Hormone (LH): A key regulator of testosterone production.
-
Follicle-Stimulating Hormone (FSH): Essential for spermatogenesis.
Signaling Pathway of Hormonal Contraceptives and Recovery:
Conclusion
The field of male contraception is advancing rapidly, with several promising reversible methods in various stages of development. Hormonal contraceptives have demonstrated a predictable and high rate of reversibility in numerous studies. Non-hormonal methods, particularly the newer oral agents and vas-occlusive devices, show great promise in preclinical and early clinical trials, but more extensive human data on their reversibility is needed. Standardized protocols for assessing the return of fertility, primarily through detailed semen analysis and hormonal profiling, are essential for the clinical development and future regulatory approval of these novel contraceptives. Continued research and long-term follow-up from ongoing and future clinical trials will be critical to fully characterize the reversibility profiles of these emerging male contraceptive options.
References
- 1. medcentral.com [medcentral.com]
- 2. Spotlight: One year and counting: Male birth control study reaches milestone | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 3. malecontraception.center [malecontraception.center]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. endocrine.org [endocrine.org]
- 6. 11-Beta-MNTDC: âThe Pillâ for Men [webmd.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Acceptability of the oral hormonal male contraceptive prototype, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC), in a 28-day placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ctiexchange.org [ctiexchange.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Male birth control pill passes a safety test [sciencenews.org]
- 12. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hormonal Approaches to Male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 17. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the retinoid signaling pathway with YCT-529 for effective and reversible oral contraception in mice and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trial.medpath.com [trial.medpath.com]
- 20. independent.co.uk [independent.co.uk]
- 21. trial.medpath.com [trial.medpath.com]
- 22. femtechinsider.com [femtechinsider.com]
- 23. urologytimes.com [urologytimes.com]
- 24. contraline.com [contraline.com]
- 25. Non-hormonal male contraceptive implant lasts at least two years in trials | Medical research | The Guardian [theguardian.com]
- 26. Reversibility of Vasalgel™ male contraceptive in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciencedaily.com [sciencedaily.com]
- 28. firstwordpharma.com [firstwordpharma.com]
- 29. RISUG® offers early contraception: An experience during Phase III clinical trials - Journal of Reproductive Healthcare and Medicine [jrhm.org]
- 30. jrhm.org [jrhm.org]
- 31. researchgate.net [researchgate.net]
- 32. longdom.org [longdom.org]
- 33. longdom.org [longdom.org]
- 34. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 35. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 36. The Sixth Edition of the WHO laboratory manual for the examination and processing of human semen: is everything new a well-forgotten old? | Semantic Scholar [semanticscholar.org]
- 37. scilit.com [scilit.com]
- 38. scribd.com [scribd.com]
YCT529: A Paradigm Shift in Male Contraception by Eliminating Hormonal Side Effects
A comprehensive analysis of the non-hormonal male contraceptive candidate YCT529, comparing its hormonal safety profile with that of hormonal alternatives. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed methodologies to validate the absence of hormonal side effects associated with this compound.
The quest for a safe, effective, and reversible male contraceptive has been a long-standing challenge in reproductive health. Historically, the focus has been on hormonal approaches that, while showing some efficacy, have been hampered by a range of undesirable side effects. This compound, a novel, non-hormonal oral contraceptive candidate, represents a significant breakthrough by selectively targeting a non-hormonal pathway essential for sperm production. This guide provides a detailed comparison of this compound with hormonal male contraceptives, focusing on the validation of its superior hormonal side effect profile.
Mechanism of Action: A Targeted, Non-Hormonal Approach
This compound is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α).[1][2] RAR-α is a nuclear receptor that plays a critical role in spermatogenesis, the process of sperm production.[1] By inhibiting RAR-α, this compound effectively blocks the signaling of retinoic acid, a metabolite of vitamin A, which is essential for the development and maturation of sperm cells.[1][3] This targeted mechanism disrupts spermatogenesis without interfering with the body's hormonal systems.[4][5][6]
In contrast, hormonal male contraceptives typically work by suppressing the production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This, in turn, reduces the production of testosterone (B1683101) in the testes to levels that cannot support spermatogenesis. To counteract the systemic effects of low testosterone, these regimens often include an androgen component. This manipulation of the endocrine system can lead to a variety of hormonal side effects.
Comparative Analysis of Hormonal Side Effects: this compound vs. Hormonal Alternatives
Preclinical and clinical data have consistently demonstrated the absence of hormonal side effects with this compound. In contrast, hormonal contraceptives under investigation have been associated with a range of systemic effects.
Quantitative Data Summary
The following table summarizes the reported effects on key reproductive hormones from clinical trials of this compound and typical hormonal male contraceptives.
| Parameter | This compound (Non-Hormonal) | Hormonal Contraceptives (e.g., DMAU, 11β-MNTDC) |
| Mechanism of Action | RAR-α Antagonist | Androgen + Progestin |
| Testosterone Levels | No significant change reported[4][5][7] | Significantly decreased[6][8][9] |
| Luteinizing Hormone (LH) | No significant change reported[7] | Significantly suppressed |
| Follicle-Stimulating Hormone (FSH) | No significant change reported[7] | Significantly suppressed |
| Reported Side Effects | No significant side effects reported in Phase 1a trials[3][10] | Mood changes, acne, weight gain, changes in libido, decreased HDL cholesterol[9][11][12] |
Note: While qualitative reports for this compound consistently indicate no hormonal changes, the publication of specific quantitative data (mean ± SD) from ongoing and future clinical trials is anticipated for a complete statistical comparison.
Experimental Protocols
To ensure the validity and reproducibility of the findings, detailed experimental protocols for the assessment of hormonal side effects are crucial. Below are representative methodologies for key assays.
This compound Phase 1a Clinical Trial: A Brief Overview
The first-in-human Phase 1a study of this compound was a double-blind, placebo-controlled, single-ascending-dose trial conducted in healthy male volunteers.[13] Participants received oral doses of this compound or a placebo.[3] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound.[3] A key secondary objective was to evaluate the effect on reproductive hormones.
Hormonal Assays: Detailed Methodologies
LC-MS/MS is the gold-standard for accurate quantification of testosterone in serum.
-
Sample Preparation:
-
A 100 µL aliquot of serum is mixed with an internal standard (e.g., 13C3-testosterone).
-
Proteins are precipitated using a solvent like acetonitrile.
-
Testosterone and the internal standard are extracted from the supernatant via liquid-liquid extraction using a solvent mixture (e.g., ethyl acetate:hexane).[1][14][15]
-
The organic layer is evaporated, and the residue is reconstituted in a suitable buffer for injection into the LC-MS/MS system.[1][15]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
A calibration curve is generated using standards of known testosterone concentrations.
-
The concentration of testosterone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
CLIA is a highly sensitive method for measuring LH levels in serum.
-
Assay Principle:
-
The assay is based on a "sandwich" principle where the LH in the sample is bound between two specific monoclonal antibodies.[17]
-
One antibody is coated onto magnetic microparticles, and the other is conjugated to a chemiluminescent label (e.g., acridinium (B8443388) ester).[17]
-
-
Procedure:
-
Serum samples, calibrators, and controls are incubated with the antibody-coated microparticles and the chemiluminescent-labeled antibody.[18][19]
-
During incubation, a sandwich complex is formed.
-
Unbound materials are washed away.
-
A trigger solution is added to initiate the chemiluminescent reaction.
-
The light emitted is measured by a luminometer, and the intensity is directly proportional to the LH concentration.[18]
-
-
Data Analysis:
-
A standard curve is generated using the signals from the calibrators.
-
The LH concentration in the patient samples is calculated from the standard curve.
-
Conclusion
The available preclinical and Phase 1 clinical data strongly support the assertion that this compound is devoid of the hormonal side effects that have plagued the development of other male contraceptives. Its unique mechanism of action, targeting the non-hormonal RAR-α pathway, allows for the effective and reversible inhibition of spermatogenesis without disrupting the delicate balance of the male endocrine system. As this compound progresses through further clinical trials, the collection and publication of detailed quantitative hormonal data will be paramount in solidifying its position as a safe and viable non-hormonal contraceptive for men. This will not only provide a much-needed new option for family planning but also represent a significant advancement in the field of reproductive medicine.
References
- 1. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression of retinoic acid receptor alpha in the germline is essential for proper cellular association and spermiogenesis during spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encouraging Results From Clinical Trials of Two Male Contraceptive Pills | Technology Networks [technologynetworks.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. endocrine.org [endocrine.org]
- 9. Second male birth control pill passes human safety tests - UW Medicine | Newsroom [newsroom.uw.edu]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Assessing Safety in Hormonal Male Contraception: A critical appraisal of adverse events reported in a male contraceptive trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. agilent.com [agilent.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. jmitra.co.in [jmitra.co.in]
- 18. cloud-clone.com [cloud-clone.com]
- 19. epitopediagnostics.com [epitopediagnostics.com]
YCT529's potential advantages over other investigational male contraceptives
A comparative analysis of the investigational non-hormonal male contraceptive, YCT529, against other emerging alternatives.
The quest for a safe, effective, and reversible male contraceptive has been a long-standing challenge in reproductive health. While options for men have historically been limited to condoms and vasectomy, a new wave of investigational compounds is showing promise. Among these, this compound, a first-in-class non-hormonal agent, has garnered significant attention for its novel mechanism of action and encouraging preclinical and early clinical data. This guide provides a comparative overview of this compound against other leading investigational male contraceptives—11-beta-methyl-19-nortestosterone dodecylcarbonate (11-beta-MNTDC), dimethandrolone (B1241947) undecanoate (DMAU), and VASALGEL—to offer researchers, scientists, and drug development professionals a comprehensive look at the evolving landscape of male contraception.
Mechanism of Action: A Hormonal vs. Non-Hormonal Dichotomy
A key differentiator among these emerging contraceptives lies in their fundamental mechanism of action. This compound represents a departure from the hormonal approaches that have dominated the field for decades.
This compound , developed by YourChoice Therapeutics, is a potent and selective antagonist of the retinoic acid receptor alpha (RAR-α).[1] This receptor plays a pivotal role in spermatogenesis, the process of sperm production.[1] By blocking RAR-α, this compound effectively halts sperm production without interfering with the body's hormonal balance.[1]
In contrast, 11-beta-MNTDC and DMAU are hormonal contraceptives. They are modified androgens that act by suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] These hormones are essential for stimulating testosterone (B1683101) and sperm production in the testes.[2][3] By reducing LH and FSH levels, these compounds effectively lower sperm count.[2][3]
VASALGEL , on the other hand, is a non-hormonal, vas-occlusive device. It is a polymer gel that is injected into the vas deferens, the tubes that carry sperm from the testes.[4] The gel forms a physical barrier that blocks the passage of sperm.[4]
Preclinical and Clinical Data: A Comparative Look
The following tables summarize the available quantitative data from preclinical and clinical studies for each contraceptive.
Table 1: Efficacy Data
| Contraceptive | Study Type | Species | Efficacy | Reversibility | Citation(s) |
| This compound | Preclinical | Mice | 99% pregnancy prevention | Fully reversible within 6 weeks | [5] |
| Preclinical | Primates | Significant sperm count reduction | Fully reversible within 10-15 weeks | [5] | |
| 11-beta-MNTDC | Phase 1 Clinical | Human | Marked suppression of LH and FSH | Reversible | [3] |
| DMAU | Phase 1 Clinical | Human | Marked suppression of LH and FSH (<1.0 IU/L) and testosterone (<50 ng/dL) at 400mg dose | Reversible | [2] |
| VASALGEL | Preclinical | Primates | 100% effective in preventing conception | Demonstrated in rabbits | [4][6] |
Table 2: Safety and Tolerability from Phase 1 Human Trials
| Contraceptive | Route of Administration | Key Adverse Events Reported | Citation(s) |
| This compound | Oral | Well-tolerated in single ascending doses up to 180 mg with no significant adverse effects on hormones or mood. | [7][8] |
| 11-beta-MNTDC | Oral | Fatigue, acne, headache, mildly decreased libido, and mild erectile dysfunction. | [9] |
| DMAU | Oral | Mild weight gain and decreases in HDL ("good") cholesterol. | [10] |
| VASALGEL | Injectable | Not yet in human clinical trials. Preclinical data in primates showed minor complications similar to vasectomy, such as sperm granuloma in one animal. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies of each contraceptive.
This compound: Preclinical Efficacy Study in Mice
-
Objective: To determine the contraceptive efficacy and reversibility of orally administered this compound in male mice.
-
Methodology:
-
Sexually mature male mice were orally administered this compound daily for 4 weeks at a dose of 10 mg/kg/day.[11]
-
Following the treatment period, each male mouse was cohabited with two female mice for a mating trial. The number of pregnancies was recorded.
-
After the efficacy study, a subset of male mice was monitored for an additional 6 weeks without the drug to assess the reversibility of the contraceptive effect.[5]
-
Fertility was confirmed by subsequent successful mating trials.
-
11-beta-MNTDC and DMAU: Phase 1 Clinical Trial
-
Objective: To assess the safety, tolerability, and pharmacodynamics (hormone suppression) of orally administered 11-beta-MNTDC or DMAU in healthy men.
-
Methodology:
-
A randomized, double-blind, placebo-controlled study design was used.[3][12]
-
Healthy male volunteers (typically 18-50 years old) were enrolled.[3][12]
-
Participants received either a placebo or the active drug (11-beta-MNTDC or DMAU) at varying doses (e.g., 200 mg and 400 mg for 11-beta-MNTDC; 100 mg, 200 mg, and 400 mg for DMAU) daily for 28 days.[3][10]
-
The investigational drug was administered with food to enhance absorption.[9][10]
-
Blood samples were collected at baseline and at regular intervals throughout the study to measure levels of LH, FSH, testosterone, and other relevant hormones.[3][12]
-
Safety and tolerability were monitored through the recording of adverse events, vital signs, and clinical laboratory tests.[3][12]
-
VASALGEL: Preclinical Efficacy Study in Primates
-
Objective: To evaluate the contraceptive efficacy of VASALGEL in a primate model.
-
Methodology:
-
Sixteen adult male rhesus monkeys received intravas injections of VASALGEL.[4]
-
The gel, composed of 25% styrene (B11656) maleic acid in dimethyl sulfoxide, was injected into the vas deferens.[13]
-
After a one-week recovery period, the male monkeys were returned to their group housing, which included intact, breeding females.[14]
-
The animals were monitored for at least one breeding season, with some being monitored for up to two years, to observe for any conceptions.[6]
-
Visualizing the Science: Diagrams and Pathways
To further elucidate the mechanisms and comparisons, the following diagrams are provided.
References
- 1. From concept to the clinic: Retinoic acid receptor α antagonist YCT-529, an oral non-hormonal male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The contraceptive efficacy of intravas injection of Vasalgel™ for adult male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Successful male contraceptive gel trial brings new form of birth control closer | Contraception and family planning | The Guardian [theguardian.com]
- 7. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YourChoice Therapeutics Completes Phase 1a Clinical Study for First Hormone-Free Male Birth Control Pill - BioSpace [biospace.com]
- 9. endocrine.org [endocrine.org]
- 10. endocrine.org [endocrine.org]
- 11. Oral Male Contraceptive Shows Promise | Conexiant [conexiant.com]
- 12. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The contraceptive efficacy of intravas injection of Vasalgel™ for adult male rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The contraceptive efficacy of intravas injection of Vasalgel™ for adult male rhesus monkeys [escholarship.org]
Safety Operating Guide
Navigating the Disposal of Investigational Compounds: A Guide for YCT529
For researchers and drug development professionals handling novel compounds such as YCT529, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the management of research-grade chemical waste provide a clear and safe path forward. This guide outlines the necessary steps and considerations for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Disposal Plan
The disposal of any investigational compound should always be conducted in consultation with an institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for the safe handling and disposal of this compound.
Step 1: Waste Identification and Segregation
Properly categorize the waste. This compound waste may include:
-
Unused neat compound: Pure, unadulterated this compound.
-
Contaminated labware: Pipette tips, vials, gloves, and other disposable materials that have come into contact with this compound.
-
Solutions: Solvents or buffers containing dissolved this compound.
Each waste stream must be segregated into clearly labeled, chemically compatible waste containers.
Step 2: Containerization and Labeling
Use appropriate, sealed, and leak-proof containers for all this compound waste. All containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The primary hazards (based on available information and structural similarity to other compounds)
-
The date of accumulation
-
The name of the principal investigator or laboratory
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage location is compliant with institutional guidelines for hazardous waste accumulation.
Step 4: Disposal Request
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Provide them with all available information on this compound.
Understanding Chemical Properties for Safe Disposal
In the absence of a specific SDS, a conservative approach to hazard assessment is essential. The table below outlines the key data points that inform proper disposal procedures. Researchers should consult with their EHS department to estimate these properties for Y-CT529 based on its chemical structure and any available preclinical data.
| Data Point | Relevance to Disposal |
| Solubility | Determines the appropriate solvent for rinsing contaminated glassware and influences the potential for environmental dissemination. |
| Reactivity | Information on reactivity with common laboratory chemicals is crucial to prevent dangerous reactions in waste containers. Avoid mixing with incompatible materials. |
| Toxicity Data (e.g., LD50) | While specific data may be limited for an investigational drug, any available toxicology information will dictate the level of containment and personal protective equipment required. |
| Ecotoxicity | Potential environmental impact will influence the final disposal method (e.g., incineration vs. landfill). |
Experimental Protocol: General Procedure for Inactivation of a Research Compound
Disclaimer: This is a generalized protocol and should not be performed without a thorough risk assessment and approval from your institution's EHS department. The specific method of inactivation will depend on the chemical properties of the compound.
-
Consult EHS: Present all available information on this compound to your EHS department to determine if chemical inactivation is a safe and appropriate step before disposal.
-
Select Inactivation Reagent: Based on the chemical structure of this compound, a reagent that can degrade the molecule to a less hazardous form would be selected. For example, a strong oxidizing agent might be considered, but only if it does not create more hazardous byproducts.
-
Procedure:
-
In a designated chemical fume hood, prepare a solution of the chosen inactivating agent.
-
Slowly and carefully add the this compound waste to the inactivation solution with constant stirring.
-
Monitor the reaction for any signs of off-gassing, temperature increase, or other unexpected changes.
-
Allow the reaction to proceed for a predetermined amount of time to ensure complete degradation.
-
-
Verification: If possible and practical, use an analytical method (e.g., HPLC, LC-MS) to confirm the absence of the parent compound.
-
Disposal of Treated Waste: Dispose of the resulting solution as hazardous waste, following your institution's procedures. The treated waste must still be properly labeled and disposed of by EHS.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
